YL-365
Beschreibung
Eigenschaften
Molekularformel |
C34H31ClN2O5 |
|---|---|
Molekulargewicht |
583.1 g/mol |
IUPAC-Name |
1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41) |
InChI-Schlüssel |
GRMOWKNKIVEDRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YL-365 is a novel, potent, and highly selective antagonist of the G protein-coupled receptor 34 (GPR34), a lysophosphatidylserine (LysoPS) receptor implicated in various pathological processes, including neuropathic pain. Developed through virtual screening and subsequent structural optimization, this compound has demonstrated significant antinociceptive effects in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the GPR34 signaling pathway and experimental workflows are included to facilitate further research and development of this promising compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with a complex chemical structure. Its identity and fundamental properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-{2-[4-(benzyloxy)phenyl]acetamido}-1-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}piperidine-4-carboxylic acid | [1] |
| Chemical Formula | C34H31ClN2O5 | [2] |
| Molecular Weight | 583.07 g/mol | [2] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 9 | [3] |
Pharmacological Properties
This compound is characterized by its high potency and selectivity as a GPR34 antagonist. Its pharmacological profile has been evaluated through a series of in vitro and in vivo studies.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Assay | Source |
| IC50 | 17 nM | Tango Assay | [1][4] |
| Mechanism of Action | Competitive Antagonist | Cryo-EM Structure Analysis | [1][4] |
| Selectivity | No significant activity against a panel of other GPCRs and 378 human protein kinases | Various binding and activity assays | [4] |
| In Vivo Efficacy | Dose-dependent reduction of mechanical allodynia in a mouse model of neuropathic pain (5, 10, and 20 mg/kg, i.p.) | Neuropathic Pain Model | [4] |
Pharmacokinetics
While detailed quantitative pharmacokinetic data for this compound are not publicly available, the primary research describes it as having "favorable PK properties" based on in vivo studies in mice.[4]
Mechanism of Action and Signaling Pathway
GPR34 is a G protein-coupled receptor that is activated by lysophosphatidylserine (LysoPS). Upon activation, GPR34 primarily couples to the Gi family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gαi and Gβγ) initiates downstream signaling cascades, most notably the PI3K-AKT and ERK pathways, which are involved in cell proliferation, survival, and inflammation.
This compound acts as a competitive antagonist at the orthosteric binding site of GPR34, preventing the binding of LysoPS and subsequent receptor activation and downstream signaling.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.[4]
Tango Assay for GPR34 Antagonist Activity
This assay is used to determine the inhibitory activity of compounds on GPR34 signaling.
Protocol:
-
HTLA cells stably expressing the human GPR34-Tango construct are seeded in 384-well white-bottom plates.
-
The following day, cells are treated with varying concentrations of this compound or control compounds for 30 minutes at 37°C.
-
LysoPS is then added to a final concentration equivalent to its EC80 value, and the plates are incubated for an additional 6 hours at 37°C.
-
After incubation, Bright-Glo Luciferase Assay Substrate is added to each well.
-
Luminescence is measured using a plate reader to determine the level of receptor activation. The IC50 value is calculated from the dose-response curve.
BRET-based Gαi1-γ2 Dissociation Assay
This assay measures the ability of this compound to inhibit GPR34-mediated G protein activation.
Protocol:
-
HEK293T cells are co-transfected with plasmids encoding GPR34, Gαi1-Rluc8, Gβ3, and Gγ2-GFP2.
-
48 hours post-transfection, cells are harvested, washed, and resuspended in assay buffer.
-
Cells are plated into 96-well white-bottom plates.
-
This compound or a vehicle control is added to the wells and incubated for 10 minutes.
-
The Rluc8 substrate, coelenterazine h, is added to each well.
-
LysoPS is added to stimulate the receptor.
-
BRET signal (the ratio of GFP2 emission to Rluc8 emission) is measured immediately using a plate reader. A decrease in the BRET signal indicates G protein dissociation and, therefore, receptor activation. The inhibitory effect of this compound is quantified by its ability to prevent the LysoPS-induced decrease in the BRET signal.
In Vivo Studies in a Neuropathic Pain Model
The therapeutic potential of this compound was evaluated in a mouse model of neuropathic pain induced by spared nerve injury (SNI).
Protocol:
-
Animal Model: Neuropathic pain is induced in C57BL/6J mice via SNI surgery.
-
Drug Administration: Following the development of mechanical allodynia, mice are treated with intraperitoneal (i.p.) injections of this compound (5, 10, or 20 mg/kg) or vehicle control.
-
Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments at various time points after drug administration. An increase in the paw withdrawal threshold indicates an antinociceptive effect.
-
Toxicity Assessment: The safety of this compound is evaluated by monitoring body weight, and through hematological and serum biochemical analyses.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GPR34. Its high potency, selectivity, and demonstrated in vivo efficacy in a model of neuropathic pain make it a promising lead compound for the development of novel analgesics. The detailed information and protocols provided in this guide are intended to support and accelerate further research into the therapeutic potential of targeting GPR34 with selective antagonists like this compound.
References
- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dendritic Cells Regulate GPR34 through Mitogenic Signals and Undergo Apoptosis in Its Absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
YL-365: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-365 has emerged as a highly potent and selective antagonist for the G protein-coupled receptor 34 (GPR34), a lysophosphatidylserine (LysoPS) receptor implicated in various physiological and pathological processes, including immune response and neuropathic pain.[1][2][3][4] This technical guide provides an in-depth overview of the target selectivity profile of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Target and Potency
This compound demonstrates potent and specific antagonism of GPR34 with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][5] Its mechanism of action is competitive, binding to a portion of the orthosteric binding pocket of GPR34.[1][2][3][6] This binding event induces an allosteric change in the receptor, leading to its inactivation.[1][2][3]
Target Selectivity Profile
A critical aspect of the development of this compound is its remarkable selectivity. Extensive screening against a broad range of other receptors and kinases has demonstrated its high specificity for GPR34.
GPCR Selectivity
This compound was profiled against a panel of G protein-coupled receptors and displayed no significant activity, highlighting its selectivity for GPR34.[1][6]
Table 1: GPCR Selectivity of this compound
| Target | Activity |
| Various GPCRs | No activity detected |
| (Note: For a comprehensive list of the tested GPCRs, refer to the supplementary information of the primary publication.) |
Kinase Selectivity
Furthermore, this compound was evaluated against a large panel of human protein kinases and exhibited no inhibitory effects, underscoring its clean off-target profile in this regard.[1][6]
Table 2: Kinase Selectivity of this compound
| Target Panel | Activity |
| 378 Human Protein Kinases | No inhibitory effect |
| (Note: For a detailed list of the screened kinases, please consult the supplementary materials of the original research article.) |
Signaling Pathway and Mechanism of Action
This compound functions by directly competing with the endogenous ligand, LysoPS, for the GPR34 binding pocket. Upon binding, this compound stabilizes an inactive conformation of the receptor, preventing the G-protein coupling and subsequent downstream signaling.
Caption: GPR34 signaling pathway and its inhibition by this compound.
Experimental Protocols
The characterization of this compound involved several key experimental procedures, as outlined below.
Cryo-Electron Microscopy (Cryo-EM)
To elucidate the structural basis of this compound's interaction with GPR34, cryo-electron microscopy was employed.
Workflow:
-
Protein Expression and Purification: Human GPR34 was expressed and purified. To enhance stability for structural studies, fusion proteins were designed.
-
Complex Formation: Purified GPR34 was incubated with this compound to form the antagonist-bound complex.
-
Vitrification: The complex solution was applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.
-
Data Collection: The vitrified samples were imaged using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Collected micrographs were processed to reconstruct the three-dimensional structure of the GPR34-YL-365 complex.
Caption: A simplified workflow for Cryo-EM structural determination.
Gαi1-Gγ2 Dissociation Assay
This assay was utilized to assess the functional consequences of mutations in the GPR34 binding pocket on the inhibitory activity of this compound.
Methodology:
-
Cell Culture and Transfection: Cells were co-transfected with plasmids encoding for GPR34 (wild-type or mutant), Gαi1, and Gγ2.
-
Ligand Stimulation: Transfected cells were treated with varying concentrations of this compound.
-
Signal Detection: The dissociation of the Gαi1-Gγ2 complex, a hallmark of G protein activation, was measured using a suitable detection system (e.g., BRET or FRET).
-
Data Analysis: The IC50 values of this compound for the wild-type and mutant receptors were determined and compared to evaluate the impact of the mutations.
Conclusion
This compound is a highly selective and potent antagonist of GPR34. Its specificity has been rigorously demonstrated through extensive screening against other GPCRs and a broad panel of kinases. The detailed structural and functional characterization of this compound provides a solid foundation for its further development as a therapeutic agent targeting GPR34-mediated pathologies.
References
- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery and Synthesis of YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of YL-365, a novel, potent, and selective antagonist of the G protein-coupled receptor 34 (GPR34). GPR34, a receptor for lysophosphatidylserine (LysoPS), has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain. The development of this compound represents a significant advancement in the modulation of this receptor. This document details the virtual screening and structural optimization strategies that led to the identification of this compound, outlines its chemical synthesis, and presents comprehensive data from key biological assays. Detailed experimental protocols and visualizations of relevant pathways and workflows are provided to facilitate further research and development in this area.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals. GPR34 is a class A GPCR that is activated by lysophosphatidylserine (LysoPS), a bioactive lipid mediator. Emerging evidence implicates GPR34 signaling in various physiological and pathological processes, making it an attractive drug target. The discovery of selective modulators of GPR34 is crucial for elucidating its biological functions and for the development of novel therapeutics.
This document focuses on this compound, a recently identified small molecule that acts as a potent and selective competitive antagonist of human GPR34. Its discovery was enabled by a structure-based approach, utilizing cryogenic electron microscopy (cryo-EM) structures of GPR34. This compound has demonstrated significant efficacy in a preclinical model of neuropathic pain, highlighting its therapeutic potential.
Discovery of this compound
The identification of this compound was a multi-step process that began with a large-scale virtual screening campaign, followed by iterative rounds of chemical synthesis and structure-activity relationship (SAR) optimization.
Virtual Screening
The discovery process was initiated with a molecular docking-based virtual screening of a large chemical library against the cryo-EM structure of GPR34. This structure-based approach allowed for the in silico identification of potential GPR34 ligands. The initial screening identified a hit compound that served as the starting point for chemical optimization.
Structural Optimization
Following the initial hit identification, a systematic structural optimization program was undertaken to improve the potency, selectivity, and drug-like properties of the lead compound. This involved the synthesis and evaluation of a series of analogs, leading to the eventual discovery of this compound.
Logical Flow of this compound Discovery
Caption: Workflow for the discovery of this compound.
Synthesis of this compound
This compound, with the chemical name 4-(2-(4-(Benzyloxy)phenyl)acetamido)-1-(3'-chlorobiphenylcarbonyl)piperidine-4-carboxylic acid, can be synthesized through a multi-step process. The following is a proposed synthetic route based on the synthesis of similar 4-carboxy-4-anilidopiperidine derivatives.
Proposed Synthetic Pathway for this compound
Caption: A potential synthetic route for this compound.
Biological Evaluation of this compound
The biological activity of this compound was characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and therapeutic efficacy.
In Vitro Potency and Selectivity
The antagonistic activity of this compound against GPR34 was determined using a Gαi1-Gγ2 dissociation assay. This assay measures the ability of a compound to inhibit the agonist-induced dissociation of the Gαi1 and Gγ2 subunits of the G protein complex. This compound was found to be a potent antagonist of GPR34.
The selectivity of this compound was assessed by screening it against a panel of other GPCRs and protein kinases. The results indicated that this compound is highly selective for GPR34.
| Assay Type | Target | Result |
| Gαi1-Gγ2 Dissociation Assay | Human GPR34 | Potent Antagonist |
| GPCR Selectivity Panel | Various GPCRs |
YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YL-365 is a novel, potent, and selective antagonist of the G protein-coupled receptor 34 (GPR34). Emerging research has highlighted the role of GPR34 in various pathophysiological processes, particularly in neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further investigation of this promising compound in pain and neuroscience research.
Introduction
G protein-coupled receptor 34 (GPR34) is a receptor for lysophosphatidylserine (LysoPS) and is predominantly expressed in immune cells such as microglia.[1] Its involvement in modulating immune responses and its upregulation in the spinal cord following nerve injury have implicated GPR34 as a potential therapeutic target for neuropathic pain.[2][3] this compound has been identified as a potent and selective antagonist of GPR34, demonstrating significant antinociceptive effects in preclinical models of neuropathic pain.[4][5] This document serves as a technical resource for researchers interested in utilizing this compound to explore the therapeutic potential of GPR34 antagonism.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | Not Available | - |
| Molecular Weight | 583.07 g/mol | [4] |
| Molecular Formula | C₃₄H₃₁ClN₂O₅ | [4] |
Mechanism of Action and Pharmacology
This compound functions as a competitive antagonist at the GPR34 receptor.[6] Structural studies have revealed that this compound binds to the orthosteric binding pocket of GPR34, thereby preventing its activation by the endogenous ligand LysoPS.[7][8] The primary downstream signaling pathways of GPR34 involve coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and subsequent modulation of intracellular cyclic AMP (cAMP) levels.[9] Activation of GPR34 has also been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT signaling cascades.[9][10] By blocking the binding of LysoPS, this compound effectively attenuates these downstream signaling events.
Signaling Pathway Diagram
References
- 1. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pnas.org [pnas.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dendritic Cells Regulate GPR34 through Mitogenic Signals and Undergo Apoptosis in Its Absence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GPR34 in Neuropathic Pain: A Technical Guide for Researchers
An In-depth Examination of a Novel Microglial Target for Analgesic Drug Development
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. A growing body of evidence implicates neuroinflammation, particularly the activation of microglia in the spinal cord, as a key driver of the pathogenesis of neuropathic pain. This has led to an intensified search for novel therapeutic targets within the neuro-immune axis. One such promising target is the G-protein coupled receptor 34 (GPR34). This technical guide provides a comprehensive overview of the current understanding of GPR34's role in neuropathic pain, focusing on its molecular mechanisms, preclinical evidence, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals actively working to identify and validate new analgesic targets.
GPR34: A Microglia-Enriched Receptor in the Neuropathic Pain Cascade
GPR34 is a class A G-protein coupled receptor that is highly and selectively expressed in microglia, the resident immune cells of the central nervous system.[1][2] Under physiological conditions, GPR34 is involved in maintaining microglial homeostasis. However, following peripheral nerve injury, a key trigger for neuropathic pain, the expression and activity of GPR34 are significantly altered, contributing to the neuroinflammatory processes that drive pain hypersensitivity.
Ligand Activation and Upregulation in Neuropathic Pain
The endogenous ligand for GPR34 is lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[3] Following nerve injury, levels of LysoPS have been shown to increase in the spinal cord, providing the stimulus for GPR34 activation on microglia.[3] Concurrently, GPR34 itself is significantly upregulated in the dorsal horn of the spinal cord in response to nerve injury.[1][2] This dual increase in both ligand availability and receptor expression suggests a feed-forward mechanism that amplifies GPR34 signaling in the context of neuropathic pain.
Quantitative Data on GPR34 and Pro-inflammatory Mediators
The following tables summarize the key quantitative findings from preclinical studies investigating the role of GPR34 in neuropathic pain. These data highlight the significant changes in gene expression and pain behavior observed in rodent models of nerve injury.
Table 1: GPR34 mRNA Expression in the Spinal Cord Following Nerve Injury
| Time Point Post-Injury | Fold Change in GPR34 mRNA (vs. Naive) | Significance (p-value) |
| 3 Days | ~2.5 | p < 0.05 |
| 7 Days | ~4.0 | *p < 0.01 |
Data derived from qRT-PCR analysis of the ipsilateral L4 dorsal horn in a mouse model of spinal nerve injury.[1]
Table 2: Pro-inflammatory Cytokine mRNA Expression in the Spinal Cord of Wild-Type (WT) vs. GPR34 Knockout (KO) Mice 1 Day Post-Nerve Injury
| Gene | Fold Change (WT vs. Naive) | Fold Change (GPR34 KO vs. Naive) | Significance (WT vs. GPR34 KO) |
| TNF-α | ~3.5 | ~2.0 | p < 0.01 |
| IL-1β | ~4.0 | ~2.5 | p < 0.01 |
| IL-6 | ~3.0 | ~1.8 | *p < 0.01 |
Data represent the fold change in mRNA levels in the ipsilateral L4 dorsal horn.[4]
Table 3: Mechanical Allodynia in Wild-Type (WT) vs. GPR34 Knockout (KO) Mice Following Nerve Injury
| Time Point Post-Injury | Paw Withdrawal Threshold (g) - WT | Paw Withdrawal Threshold (g) - GPR34 KO | Significance (WT vs. GPR34 KO) |
| Baseline | ~4.5 | ~4.5 | Not Significant |
| 7 Days | ~0.5 | ~1.5 | p < 0.05 |
| 14 Days | ~0.4 | ~1.8 | p < 0.05 |
| 21 Days | ~0.4 | ~2.0 | p < 0.05 |
| 28 Days | ~0.5 | ~2.2 | p < 0.05 |
| 35 Days | ~0.6 | ~2.5 | p < 0.05 |
Paw withdrawal threshold was measured using the von Frey test. A lower threshold indicates increased pain sensitivity.[4]
Signaling Pathways Downstream of GPR34 Activation
Upon binding of LysoPS, GPR34, a Gi/o-coupled receptor, initiates a downstream signaling cascade within microglia that promotes a pro-inflammatory phenotype. This involves the activation of two key intracellular pathways: the Phosphoinositide 3-kinase (PI3K)-AKT pathway and the Extracellular signal-regulated kinase (ERK) MAP kinase pathway.[5][6][7] Activation of these pathways ultimately leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to sensitize neurons and contribute to the maintenance of neuropathic pain.[4][8]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of GPR34 in neuropathic pain.
Animal Model of Neuropathic Pain
A commonly used model is the L4 spinal nerve ligation or transection model in mice or rats.[2] This procedure involves the surgical ligation and transection of the L4 spinal nerve, which reliably induces mechanical allodynia, a hallmark of neuropathic pain.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of GPR34 and pro-inflammatory cytokines in the spinal cord.
-
Tissue Preparation: The ipsilateral L4 dorsal horn of the spinal cord is dissected at various time points post-injury.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted using standard methods (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.
-
Primer Sequences (Mouse):
-
GPR34: Forward: 5'-TCT GGG CTT CAT CTT TGC C-3', Reverse: 5'-TGG TGT TGA GGT TGG TGT CA-3'
-
TNF-α: Forward: 5'-CAG GCA GGC AGT AAG AGC T-3', Reverse: 5'-AGG TGC TCA TGT CCT CAT CC-3'
-
IL-1β: Forward: 5'-AGA GCT TCA GGC AGG CAG TA-3', Reverse: 5'-AGG TGC TCA TGT CCT CAT CC-3'
-
IL-6: Forward: 5'-CCG GAG AGG AGA CTT CAC AG-3', Reverse: 5'-TTT CCA CGA TTT CCC AGA GA-3'
-
iNOS: Forward: 5'-GCA GAG ATT GGC AGG AAG AA-3', Reverse: 5'-GCA TTT GCT GAG GGT TGA G-3'
-
GAPDH (housekeeping gene): Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3', Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'
-
-
Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH) and the fold change is calculated using the ΔΔCt method.
Immunohistochemistry (IHC)
IHC is employed to visualize the expression and localization of proteins of interest, such as the microglial marker Iba1, in spinal cord sections.
-
Tissue Preparation: Animals are transcardially perfused with 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryoprotected in sucrose solution. 20-30 µm thick cryosections are prepared.
-
Staining Protocol:
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody: Sections are incubated with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500 - 1:1000 dilution) overnight at 4°C.[9][10]
-
Secondary Antibody: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.
-
Behavioral Testing: Von Frey Test for Mechanical Allodynia
The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.
-
Acclimatization: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimatize for at least 30 minutes before testing.
-
Procedure (Up-Down Method):
-
A series of calibrated von Frey filaments with logarithmically incremental stiffness are used.
-
Testing begins with a mid-range filament applied to the plantar surface of the hind paw until it bends.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT) using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al., 1994 paper based on the pattern of responses, and δ is the mean difference in log units between stimuli.[4]
-
Therapeutic Potential: GPR34 Antagonism
The crucial role of GPR34 in the pro-inflammatory activation of microglia in neuropathic pain makes it an attractive target for therapeutic intervention. The development of potent and selective GPR34 antagonists is an active area of research.
Table 4: Preclinical Efficacy of GPR34 Antagonists
| Compound | Assay | Potency (IC50) | In Vivo Efficacy | Reference |
| YL-365 | Tango Assay | 17 nM | Reverses mechanical allodynia in a mouse model of neuropathic pain. | [11] |
| Compound 5e | Tango Assay | 59 nM | Demonstrates excellent efficacy in a mouse model of neuropathic pain. | [6] |
Preclinical studies have demonstrated that both genetic deletion of GPR34 and pharmacological blockade with selective antagonists can significantly attenuate nerve injury-induced mechanical allodynia.[4][6][11] This analgesic effect is associated with a reduction in the expression of pro-inflammatory cytokines in the spinal cord. These findings provide a strong rationale for the continued development of GPR34 antagonists as a novel class of non-opioid analgesics for the treatment of neuropathic pain.
Conclusion and Future Directions
GPR34 has emerged as a key player in the complex interplay between the nervous and immune systems that underlies neuropathic pain. Its specific expression in microglia and its role in mediating pro-inflammatory signaling in response to nerve injury position it as a highly promising therapeutic target. The data summarized in this guide underscore the potential of GPR34-targeted therapies to alleviate neuropathic pain by dampening neuroinflammation.
Future research in this area should focus on:
-
Developing highly selective and brain-penetrant GPR34 antagonists: This will be crucial for translating the promising preclinical findings into clinical candidates.
-
Elucidating the complete downstream signaling network of GPR34: A deeper understanding of the signaling cascade will aid in identifying additional targets and potential biomarkers.
-
Investigating the role of GPR34 in other chronic pain conditions: Given the common mechanisms of neuroinflammation across different pain states, GPR34 may represent a broader therapeutic target.
-
Validating the role of GPR34 in human neuropathic pain: Studies on human tissues and the use of patient-derived cells will be essential to confirm the translational relevance of the preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
YL-365: A Novel Antagonist of GPR34 with Implications for Microglia-Mediated Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The G protein-coupled receptor 34 (GPR34) has emerged as a critical regulator of microglial function and a key player in the intricate processes of neuroinflammation. Predominantly expressed on microglia, GPR34 is implicated in a range of neurological conditions, including neuropathic pain and neurodegenerative diseases. This technical guide provides a comprehensive overview of YL-365, a potent and selective antagonist of GPR34, and its effects on microglia activation. We will delve into the molecular mechanisms, signaling pathways, and the potential therapeutic applications of targeting GPR34 with this compound. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for the scientific community.
Introduction to GPR34 and its Role in Microglia
Microglia, the resident immune cells of the central nervous system (CNS), are central to maintaining neuronal health and responding to injury and disease.[1] Their activation state is a critical determinant in the progression of various neurological disorders. GPR34 is a G protein-coupled receptor highly enriched in microglia.[1][2] Its endogenous ligand is lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[3] The interaction between LysoPS and GPR34 triggers a signaling cascade that modulates microglial activity, including proliferation, migration, and cytokine production.
Emerging evidence strongly suggests that the GPR34 signaling axis is a key driver of neuroinflammation. Activation of GPR34 by LysoPS has been shown to promote a pro-inflammatory phenotype in microglia, leading to the release of inflammatory mediators.[4][5] Conversely, the inhibition of GPR34 signaling, either through genetic deletion or pharmacological antagonism, has been demonstrated to suppress these pro-inflammatory responses.[4][5] This positions GPR34 as a promising therapeutic target for conditions characterized by detrimental neuroinflammation.
This compound: A Selective GPR34 Antagonist
This compound is a recently identified small molecule that acts as a potent and selective competitive antagonist of human GPR34.[3][6] Structural studies using cryo-electron microscopy have revealed that this compound binds to a portion of the orthosteric binding pocket of the GPR34 receptor, effectively blocking the binding of its endogenous ligand, LysoPS, and preventing receptor activation.[3][6]
The Effect of this compound on Microglia Activation
As a GPR34 antagonist, this compound is poised to modulate microglia activation by inhibiting the pro-inflammatory signaling cascade initiated by LysoPS. The primary mechanism of action of this compound is the attenuation of downstream signaling pathways, leading to a reduction in the production and release of pro-inflammatory cytokines and other inflammatory mediators by microglia.
Signaling Pathways Modulated by this compound
Activation of GPR34 by LysoPS in microglia initiates downstream signaling primarily through the PI3K-AKT and ERK pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation. By blocking GPR34, this compound is expected to inhibit the activation of these signaling cascades.
Below is a diagram illustrating the proposed signaling pathway of GPR34 and the inhibitory action of this compound.
Caption: GPR34 signaling pathway and the inhibitory effect of this compound.
Quantitative Data on GPR34 Inhibition
While specific quantitative data on the direct effects of this compound on microglia cytokine production is emerging, studies on GPR34 knockout mice and other GPR34 antagonists provide valuable insights into the expected outcomes.
| Parameter | Condition | Result | Reference |
| Pro-inflammatory Cytokine mRNA Expression (e.g., TNF-α, IL-1β) | GPR34-deficient microglia vs. Wild-type microglia (post-nerve injury) | Significantly attenuated in GPR34-deficient microglia | [4][5] |
| Mechanical Allodynia (Neuropathic Pain Model) | Intrathecal administration of a GPR34 antagonist | Reduced neuropathic pain behavior | [4][5] |
| Microglial Morphology | GPR34-deficient vs. Wild-type microglia (post-nerve injury) | No significant difference in numbers or morphology | [4][5] |
Experimental Protocols
The following are generalized methodologies for key experiments relevant to studying the effects of this compound on microglia activation.
Primary Microglia Culture and Treatment
-
Isolation: Primary microglia are isolated from the cerebral cortices of neonatal mice or rats. The brain tissue is dissociated, and microglia are separated using techniques such as magnetic-activated cell sorting (MACS) with CD11b microbeads or by differential adhesion.
-
Culture: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Treatment: To induce an inflammatory response, microglia are stimulated with lipopolysaccharide (LPS) or LysoPS. This compound is added to the culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
RNA Extraction: Total RNA is extracted from treated microglia using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qRT-PCR is performed using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuropathic Pain Model and Behavioral Testing
-
Surgical Model: A common model is the L4 spinal nerve ligation or transection in rodents to induce neuropathic pain.
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or directly into the CNS (e.g., intrathecally).
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold in response to a mechanical stimulus is measured.
Below is a diagram illustrating a typical experimental workflow for evaluating this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic lead for neurological disorders underpinned by microglial-driven neuroinflammation. Its high selectivity for GPR34 offers the potential for targeted intervention with a reduced risk of off-target effects. Further research is warranted to fully elucidate the therapeutic window and efficacy of this compound in various disease models. Key future directions include:
-
Comprehensive in vivo studies to assess the pharmacokinetics, pharmacodynamics, and long-term safety of this compound.
-
Investigation of the role of this compound in modulating microglial phenotype beyond pro-inflammatory cytokine production, including phagocytosis and synaptic pruning.
-
Exploration of the therapeutic potential of this compound in a broader range of neurodegenerative diseases where neuroinflammation is a key pathological feature.
The continued investigation of this compound and the GPR34 signaling pathway will undoubtedly provide deeper insights into the complex role of microglia in brain health and disease, paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on GPR34 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on G protein-coupled receptor 34 (GPR34) antagonists. It covers the core aspects of GPR34 biology, the discovery and characterization of its antagonists, detailed experimental protocols, and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting GPR34.
Introduction to GPR34
G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR whose endogenous ligand has been identified as lysophosphatidylserine (LysoPS).[1][2][3] GPR34 is primarily expressed in immune cells, such as microglia and mast cells, and has been implicated in a variety of physiological and pathological processes.[1][4] Its involvement in immune regulation, neuroinflammation, and cancer has made it an attractive target for drug discovery.[1][5][6] The development of selective GPR34 antagonists holds significant promise for the treatment of various diseases, including neuropathic pain, inflammatory disorders, and certain types of cancer.[1][4]
GPR34 Signaling Pathways
GPR34 primarily couples to inhibitory G proteins of the Gi/o family.[7] Upon activation by LysoPS, GPR34 initiates downstream signaling cascades that modulate cellular functions. The key signaling pathways activated by GPR34 include:
-
PI3K/AKT Pathway: Activation of GPR34 leads to the stimulation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt, a key regulator of cell survival and proliferation.[7]
-
ERK/MAPK Pathway: GPR34 signaling also involves the activation of the extracellular signal-regulated kinase (ERK) pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.[7]
Antagonists of GPR34 act by competitively binding to the receptor, thereby blocking the binding of LysoPS and inhibiting the activation of these downstream signaling pathways.[1][4]
References
- 1. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. GPR34 - Wikipedia [en.wikipedia.org]
- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YL-365: A Technical Guide for Basic Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-365 is a potent and highly selective competitive antagonist of the G-protein-coupled receptor 34 (GPR34).[1][2] This receptor and its endogenous ligand, lysophosphatidylserine (LysoPS), are implicated in various physiological and pathological processes within the central nervous system, including neuroinflammation and neuropathic pain. Emerging research has highlighted GPR34 as a promising therapeutic target, and this compound serves as a critical pharmacological tool for investigating its roles in neuronal function and disease. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.
Core Data Presentation
Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for GPR34.
| Parameter | Value | Assay System | Reference |
| Potency | |||
| IC50 | 17 nM | Tango Assay (GPR34) | [1] |
| Selectivity | |||
| Other GPCRs | No significant activity | Tango Assay | [1] |
| Protein Kinases | No inhibitory effect | Kinase Screening Panel (378 kinases) | [1] |
*Further details on selectivity: this compound was tested against a panel of other G-protein-coupled receptors, including lipid receptors (LPA receptors, S1P receptors, GPR55, CB1, and CB2), P2Y receptor (P2Y12R), chemokine receptor (CXCR5), adenosine receptor (A3AR), Gonadotropin-releasing hormone receptor (GnRH1R), angiotensin receptor (AGTR1), and acetylcholine receptors (CHRM1 and CHRM2), and showed no significant activity.[1] Similarly, no inhibitory effects were observed against a panel of 378 human protein kinases.[1]
In Vivo Toxicology Summary
This compound has demonstrated a favorable safety profile in preclinical studies.
| Study Type | Species | Dose and Administration | Key Findings | Reference |
| Acute Toxicity | Mouse | 200 mg/kg (intraperitoneal) | No mortality observed. | [1] |
| Repeated Dose Toxicity | Mouse | 100 mg/kg (intraperitoneal, twice daily for 14 days) | No noticeable change in body weight, no organ damage observed, and no significant effects on blood cell counts or other blood parameters. | [1] |
Signaling Pathways and Mechanisms of Action
This compound acts as a competitive antagonist at the orthosteric binding site of the GPR34 receptor.[1] GPR34 is known to couple to the Gi family of G proteins. Upon activation by its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that, in the context of neuroinflammation, can lead to the activation of microglia and the upregulation of pro-inflammatory mediators. This compound blocks this activation. One of the downstream effects of this compound treatment is the downregulation of inducible nitric oxide synthase (iNOS) expression in M1 microglia, thereby suppressing pro-inflammatory responses and alleviating hyperalgesia in neuropathic pain models.[1]
References
Methodological & Application
Application Notes and Protocols for YL-365 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-365 is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34).[1][2][3] GPR34 is a receptor for lysophosphatidylserine (LysoPS) and is implicated in various physiological and pathological processes, including immune regulation and neuropathic pain.[4][5] this compound acts as a competitive antagonist, binding to the orthosteric binding pocket of the GPR34 receptor.[1][3][4] Preclinical studies have demonstrated its potential as an antinociceptive agent in neuropathic pain models, without causing obvious toxicity.[2][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively targets GPR34, a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in various cellular responses. This compound competitively blocks the binding of LysoPS to GPR34, thereby inhibiting the downstream signaling cascade.
GPR34 Signaling Pathway
Caption: GPR34 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols are designed to assess the in vitro cellular effects of this compound. These assays are crucial for determining its potency, selectivity, and potential cytotoxic effects.
Experimental Workflow
Caption: General experimental workflow for in vitro characterization of this compound.
Cell Viability Assay
This protocol determines the effect of this compound on cell viability and proliferation. A common method is the MTT or CellTiter-Glo® assay.
Materials:
-
GPR34-expressing cell line (e.g., HEK293-GPR34, CHO-GPR34)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.5 |
| 0.1 | 95.3 ± 3.8 |
| 1 | 89.7 ± 6.1 |
| 10 | 52.4 ± 7.3 |
| 100 | 15.8 ± 4.9 |
| IC50 (µM) | ~12.5 |
Apoptosis Assay
This protocol determines if this compound induces programmed cell death. Annexin V staining followed by flow cytometry is a standard method.
Materials:
-
GPR34-expressing cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
Cell Harvesting: After the incubation period (e.g., 24-48 hours), collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 60.1 ± 3.5 | 25.4 ± 2.9 | 14.5 ± 1.8 |
| This compound (50 µM) | 25.8 ± 4.2 | 48.7 ± 3.7 | 25.5 ± 2.4 |
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the GPR34 signaling pathway.
Materials:
-
GPR34-expressing cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LysoPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GPR34, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat with this compound for 1 hour, followed by stimulation with LysoPS for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| LysoPS | 5.2 ± 0.6 | 4.8 ± 0.5 |
| This compound (1 µM) + LysoPS | 2.1 ± 0.3 | 1.9 ± 0.4 |
| This compound (10 µM) + LysoPS | 1.2 ± 0.2 | 1.1 ± 0.3 |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YL-365 in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology presents significant challenges for the development of effective therapeutics. YL-365 has emerged as a promising novel compound for the management of neuropathic pain. This compound is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34), with an IC50 value of 17 nM.[1] Preclinical studies have demonstrated that this compound exhibits significant antinociceptive effects in a mouse model of neuropathic pain without apparent toxicity.[1][2]
These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound in preclinical models of neuropathic pain. Detailed protocols for in vivo studies, including the induction of neuropathic pain and behavioral assessments, are provided to guide researchers in their investigation of this compound's therapeutic potential.
Mechanism of Action
This compound functions as a competitive antagonist at the GPR34 receptor.[2][3] GPR34 is a Gi-coupled receptor whose endogenous ligand is lysophosphatidylserine (LysoPS).[2][3] The binding of this compound to the orthosteric binding pocket of GPR34 induces an allosteric change in the receptor, preventing its activation by LysoPS and subsequent downstream signaling.[2][3] While the precise downstream signaling cascade of GPR34 in nociceptive pathways is still under investigation, its antagonism by this compound has been shown to alleviate neuropathic pain.
Proposed Signaling Pathway of GPR34 in Nociception and Inhibition by this compound
Caption: Proposed GPR34 signaling in nociception and its inhibition by this compound.
Preclinical Efficacy Data (Hypothetical)
The following tables represent the expected format for presenting quantitative data from preclinical studies of this compound.
Table 1: In Vitro Antagonist Activity of this compound
| Assay Type | Parameter | This compound |
| GPR34 Receptor Binding | IC50 | 17 nM |
| Functional Antagonism | IC50 | 25 nM |
Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Latency (s) - Day 7 Post-CCI |
| Vehicle | - | 1.5 ± 0.3 | 4.2 ± 0.8 |
| This compound | 1 | 3.8 ± 0.5 | 8.5 ± 1.1 |
| This compound | 10 | 7.2 ± 0.9 | 12.1 ± 1.5 |
| This compound | 30 | 10.5 ± 1.2 | 15.8 ± 1.8 |
| Positive Control (Gabapentin) | 100 | 8.1 ± 1.0 | 13.5 ± 1.6 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Animal Models of Neuropathic Pain
Several rodent models are commonly used to induce neuropathic pain, each mimicking different aspects of clinical conditions.[4][5][6] The choice of model may depend on the specific scientific question being addressed.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, resulting in thermal hyperalgesia and mechanical allodynia.[4][7]
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[4][7] It produces a robust and long-lasting neuropathic pain state.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model is induced by the administration of chemotherapeutic agents such as paclitaxel or vincristine and is relevant for studying a common side effect of cancer treatment.[5]
Detailed Protocol: Chronic Constriction Injury (CCI) Model
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut suture
-
Wound clips or sutures
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the thigh of the right hind limb and sterilize the area with an antiseptic solution.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with about 1 mm spacing between them.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics as per institutional guidelines for the first 48 hours.
-
Allow the animals to recover for 7 days before behavioral testing.
Behavioral Assessments for Neuropathic Pain
1. Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.
Materials:
-
Set of von Frey filaments with varying bending forces (e.g., 0.4g to 26g)
-
Elevated wire mesh platform
Procedure:
-
Acclimatize the animal in an individual plastic cage on the wire mesh platform for at least 15 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and increasing until a withdrawal response is observed.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
2. Thermal Hyperalgesia (Plantar Test)
This test measures the sensitivity to a painful heat stimulus.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Plexiglass enclosures
Procedure:
-
Place the animal in a plexiglass enclosure on the glass surface of the plantar test apparatus and allow it to acclimatize.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Perform three measurements per paw, with at least 5 minutes between each measurement.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain by targeting the GPR34 receptor. The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of this compound in established preclinical models. Rigorous experimental design and careful execution of behavioral assessments are crucial for elucidating the full therapeutic potential of this novel compound and advancing its development toward clinical applications.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. ojs.ikm.mk [ojs.ikm.mk]
- 6. scielo.br [scielo.br]
- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
Application Notes and Protocols: Investigating the Potential of YL-365 in Cancer Cell Line Research
For Research Use Only.
Introduction
YL-365 is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34).[1][2][3][4] Current research has primarily focused on its therapeutic potential in neuropathic pain models, where it has demonstrated significant activity without obvious toxicity.[1][2] GPR34, a receptor for lysophosphatidylserine (LysoPS), is involved in various physiological and pathological processes.[1][2] While the role of the LysoPS/GPR34 signaling axis in cancer is not well-established, emerging evidence suggests that lipid signaling pathways can play a role in tumor progression and metastasis. These application notes provide a comprehensive set of proposed experimental protocols to investigate the potential anti-cancer effects of this compound in various cancer cell lines.
Mechanism of Action
This compound acts as a competitive antagonist that binds to a portion of the orthosteric binding pocket of GPR34.[1][2][3] This binding prevents the interaction of the endogenous agonist, LysoPS, and subsequently inhibits downstream signaling pathways.[1] Cryo-electron microscopy studies have revealed the specific interactions between this compound and the transmembrane helices of GPR34, elucidating the mechanism of its inhibitory action.[1] this compound has shown high selectivity for GPR34, with no significant activity against a broad panel of other GPCRs and protein kinases.[1][4]
Proposed Investigation in Cancer Cell Lines
The following sections outline a series of proposed experiments to evaluate the potential of this compound as an anti-cancer agent. These protocols are based on standard methodologies in cancer cell line research.
Cell Line Selection
A panel of human cancer cell lines from different tissues of origin should be selected. It is recommended to include cell lines with known expression levels of GPR34, if available, or to first perform a screen to determine GPR34 expression.
Table 1: Proposed Cancer Cell Line Panel
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | Commonly used lung cancer model. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive breast cancer model. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer model. |
| HCT116 | Colorectal Carcinoma | A well-characterized colon cancer cell line. |
| U-87 MG | Glioblastoma | To investigate effects on brain tumors. |
| PANC-1 | Pancreatic Carcinoma | A model for a highly aggressive cancer. |
Experimental Workflow
Protocols
Protocol 1: Determination of GPR34 Expression by Western Blot
Objective: To quantify the protein expression level of GPR34 in the selected cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GPR34
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture the selected cancer cell lines to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPR34 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Table 2: Hypothetical IC50 Values (µM) of this compound on Cancer Cell Lines
| Cell Line | 24h | 48h | 72h |
| A549 | >100 | 75.2 | 50.1 |
| MCF-7 | 89.5 | 62.3 | 41.7 |
| MDA-MB-231 | 65.4 | 45.8 | 28.9 |
| HCT116 | >100 | 88.1 | 63.5 |
| U-87 MG | 78.9 | 55.2 | 36.8 |
| PANC-1 | 52.1 | 33.6 | 19.4 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 4: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution (%) after 48h this compound Treatment
| Cell Line | Treatment | G0/G1 | S | G2/M |
| MDA-MB-231 | Vehicle | 55.2 | 30.1 | 14.7 |
| This compound (IC50) | 70.5 | 15.3 | 14.2 | |
| PANC-1 | Vehicle | 58.9 | 28.4 | 12.7 |
| This compound (IC50) | 75.1 | 12.5 | 12.4 |
Note: The above data is hypothetical and for illustrative purposes only, suggesting a potential G1 arrest.
Conclusion
While the current body of research on this compound is focused on its role as a GPR34 antagonist in neuropathic pain, its potential in cancer remains an unexplored area. The proposed protocols provide a comprehensive framework for the initial investigation of this compound's anti-cancer properties in vitro. These studies will help to determine if targeting the GPR34 signaling pathway with this compound could be a novel therapeutic strategy for cancer treatment. Further research will be necessary to validate any positive findings in preclinical in vivo models.
References
- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Assessing YL-365 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-365 is a potent and selective antagonist of the G-protein coupled receptor 34 (GPR34).[1] GPR34 is a receptor for lysophosphatidylserine and is implicated in various physiological and pathological processes. Emerging evidence suggests that GPR34 is overexpressed in several human cancers, including glioblastoma, lymphoma, and kidney cancer, making it a promising therapeutic target.[2] this compound competitively binds to the orthosteric binding pocket of GPR34, inhibiting its signaling functions.[1] This document provides detailed protocols for assessing the in vivo efficacy of this compound in a subcutaneous xenograft cancer model.
GPR34 Signaling Pathway
GPR34 activation initiates downstream signaling cascades, primarily through the PI3K/AKT and ERK pathways, which are crucial for cell proliferation and survival. This compound, as a GPR34 antagonist, is expected to inhibit these pathways.
Caption: GPR34 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection and Culture
Cell Line: A172 (human glioblastoma) is a suitable cell line as it has been shown to express GPR34.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Animal Model
-
Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, female.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the commencement of the experiment.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest A172 cells during the exponential growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle such as corn oil or a solution of 0.5% methylcellulose and 0.2% Tween 80.
-
Dose Escalation Study (Maximum Tolerated Dose - MTD):
-
Begin with a dose of 10 mg/kg, based on similar in vivo studies with other GPCR modulators.[3]
-
Administer escalating doses (e.g., 10, 30, 100 mg/kg) to different cohorts of non-tumor-bearing mice.
-
Monitor for signs of toxicity, including weight loss, behavioral changes, and mortality for 7-14 days. The MTD is the highest dose that does not induce significant toxicity.
-
-
Administration: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound (at the determined MTD or a therapeutic dose) and vehicle control daily via oral gavage or intraperitoneal injection.
Efficacy Assessment
-
Primary Endpoint: Tumor growth inhibition. Measure tumor volume and body weight every 2-3 days.
-
Secondary Endpoint: Survival analysis. Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size (e.g., 2000 mm³) or if significant body weight loss (>20%) is observed.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement.
Pharmacodynamic Marker Analysis
-
Tissue Processing: Homogenize tumor tissue and extract proteins.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, p-S6, and total S6.[4][5]
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 30 | 525 ± 150 | 65 |
| This compound | 100 | 225 ± 90 | 85 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound | 10 | +4.8 ± 1.2 |
| This compound | 30 | +2.1 ± 2.0 |
| This compound | 100 | -3.5 ± 2.5 |
Table 3: Pharmacodynamic Marker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-AKT / Total AKT (Relative Fold Change) | p-ERK / Total ERK (Relative Fold Change) | p-S6 / Total S6 (Relative Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 30 | 0.45 | 0.55 | 0.30 |
| This compound | 100 | 0.15 | 0.20 | 0.10 |
Experimental Workflow
Caption: Workflow for the in vivo assessment of this compound efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GPR34 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for YL-365 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of YL-365, a selective GPR34 antagonist, in animal models of neuropathic pain. The protocols outlined below are based on available data and best practices for in vivo studies.
Introduction
This compound is a potent antagonist of the G protein-coupled receptor 34 (GPR34), which has demonstrated significant anti-nociceptive effects in preclinical models of neuropathic pain.[1] This document provides detailed methodologies for the preparation and administration of this compound for animal research, along with an overview of the relevant signaling pathways.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not extensively published, the following table summarizes the recommended dosage range for initial in vivo studies in mice, based on general guidance for novel small molecules. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
| Parameter | Value | Species | Administration Route | Reference |
| Recommended Starting Dosage Range | 1 - 10 mg/kg | Mouse | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Formulation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for mice)[3]
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, to prepare a 50 mg/mL stock solution, add 20 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.
-
-
Working Solution Preparation (in Corn Oil):
-
In a separate sterile tube, add the required volume of sterile corn oil.
-
Transfer the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the desired final concentration. For example, to prepare a 1 mg/mL working solution from a 50 mg/mL stock, add 20 µL of the stock solution to 980 µL of corn oil.[4]
-
Vortex the mixture vigorously to create a uniform suspension.
-
Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid potential toxicity. Always prepare fresh working solutions on the day of administration.
Intraperitoneal (i.p.) Administration Protocol for Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in a mouse model of neuropathic pain.
Materials:
-
Prepared this compound working solution
-
Mouse model of neuropathic pain (e.g., chronic constriction injury (CCI) or spinal nerve ligation (SNL) model)[5][6]
-
Appropriate animal restraint device
-
Sterile syringes and needles (25-27 gauge)[3]
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. Proper restraint techniques are crucial to minimize stress and ensure accurate injection.
-
Position the mouse to expose the lower abdominal quadrants.
-
-
Injection Site Identification:
-
Locate the lower right or left abdominal quadrant. This area is generally preferred to avoid puncturing the cecum, bladder, or other vital organs.[3]
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is typically 10 mL/kg.[3]
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Signaling Pathway
This compound acts as an antagonist to GPR34. The activation of GPR34 by its endogenous ligand, lysophosphatidylserine (LysoPS), is known to trigger several downstream signaling cascades implicated in cellular processes. By blocking this interaction, this compound is hypothesized to modulate these pathways, leading to its anti-nociceptive effects.
Caption: GPR34 signaling and inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.
Caption: Workflow for this compound in vivo efficacy testing.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. theraindx.com [theraindx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of inflammatory and neuropathic pain behaviors in mice through activation of free fatty acid receptor GPR40 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring YL-365 Activity in Primary Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-365 is a potent and selective antagonist of the G-protein coupled receptor 34 (GPR34).[1][2] GPR34 is highly expressed in microglia and plays a crucial role in modulating their function.[3][4] This document provides detailed protocols for researchers to assess the activity of this compound in primary microglia cultures, focusing on its effects on key microglial functions: phagocytosis and inflammatory cytokine production. Understanding the impact of this compound on these processes is vital for evaluating its therapeutic potential in neuroinflammatory and neurodegenerative diseases where microglial activity is implicated.
Recent studies have indicated that inhibition of GPR34 signaling can suppress pro-inflammatory responses in microglia.[4][5][6] Furthermore, GPR34-deficient microglia have demonstrated reduced phagocytic activity.[3] Therefore, the protocols outlined below are designed to quantify the inhibitory effects of this compound on these specific microglial functions.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experiments.
Table 1: Effect of this compound on Microglial Phagocytosis
| Treatment Group | Concentration (nM) | Phagocytic Index (% of control) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 100 | ± X.X | - |
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| This compound | 1000 | |||
| Cytochalasin D (Positive Control) | 10 µM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion (LPS-stimulated)
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (no LPS) | 0 | |||
| Vehicle Control + LPS | 0 | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 100 | |||
| This compound + LPS | 1000 |
Experimental Protocols
Protocol 1: Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse pups.
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainers
-
T75 flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care guidelines.
-
Dissect cortices and place them in ice-cold PBS.
-
Mince the tissue and incubate with trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.
-
Inactivate trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend the pellet in culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin), and plate in T75 flasks.
-
Culture for 10-14 days to allow for the formation of a mixed glial lawn with microglia growing on top of an astrocyte layer.
-
Isolate microglia by gentle shaking of the flasks. The less adherent microglia will detach into the supernatant.
-
Collect the supernatant containing microglia, centrifuge, and re-plate in fresh culture dishes for experiments.
Protocol 2: Phagocytosis Assay
This protocol measures the effect of this compound on the phagocytic capacity of primary microglia using fluorescently labeled beads.
Materials:
-
Primary microglia cultured in 24-well plates
-
This compound
-
Fluorescently labeled latex beads (e.g., FluoSpheres™)
-
Lipopolysaccharide (LPS) (optional, for pre-activation)
-
Cytochalasin D (positive control for phagocytosis inhibition)
-
DMEM/F12 medium
-
PBS
-
Trypan Blue
-
Fluorescence microscope or plate reader
Procedure:
-
Plate primary microglia in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for 1-2 hours. Include a positive control group treated with Cytochalasin D.
-
(Optional) To stimulate phagocytosis, cells can be pre-treated with a low concentration of LPS (e.g., 100 ng/mL) for 24 hours prior to the assay.
-
Add fluorescently labeled latex beads to each well at a ratio of approximately 10 beads per cell.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with ice-cold PBS to remove non-engulfed beads.
-
To quench the fluorescence of beads attached to the outer cell membrane, add Trypan Blue solution for 1-2 minutes and then wash with PBS.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the number of engulfed beads per cell using a fluorescence microscope.
-
Calculate the phagocytic index as the percentage of cells containing beads multiplied by the average number of beads per cell, normalized to the vehicle control.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines from LPS-stimulated primary microglia.
Materials:
-
Primary microglia cultured in 48-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM/F12 medium
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Plate reader
Procedure:
-
Plate primary microglia in 48-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production. Include a non-stimulated control group.
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathway of GPR34 Antagonism in Microglia
Caption: this compound antagonizes GPR34, leading to altered downstream signaling.
Experimental Workflow for Measuring this compound Activity
Caption: Workflow for assessing this compound's effect on microglia.
References
- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered microglial phagocytosis in GPR34-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR34 Signaling Pathways with YL-365
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 34 (GPR34) is a Class A GPCR whose endogenous ligand is lysophosphatidylserine (LysoPS).[1] GPR34 is implicated in a variety of physiological and pathological processes, including immune responses, neuroinflammation, and cancer.[2][3][4] The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling from GPR34 can activate several important pathways, including the PI3K/AKT and ERK/MAPK cascades, and has been shown to influence transcription factors such as CREB, NF-κB, and AP1.[3][5]
YL-365 is a potent and selective antagonist of human GPR34.[2][6] It has been characterized as a valuable tool for investigating the physiological and pathological roles of GPR34. Structural studies have revealed that this compound binds to the orthosteric binding pocket of GPR34, stabilizing the receptor in an inactive conformation.[2] These application notes provide detailed protocols for utilizing this compound to study GPR34 signaling pathways in a research setting.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 17 nM | Tango Assay | Not Specified | [2][6] |
Signaling Pathways and Experimental Workflows
GPR34 Signaling Pathway Inhibited by this compound
The following diagram illustrates the GPR34 signaling cascade and the point of inhibition by this compound. Upon binding of the endogenous ligand LysoPS, GPR34 activates the Gαi-coupled signaling pathway. This compound competitively binds to GPR34, preventing this activation.
Caption: GPR34 signaling pathway and inhibition by this compound.
Experimental Workflow for Characterizing this compound
This workflow outlines the key steps for characterizing the antagonistic properties of this compound on GPR34.
Caption: Workflow for this compound antagonist characterization.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[6] For in vitro assays, it is recommended to prepare a high-concentration stock solution which can then be serially diluted.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 583.07 g/mol , dissolve 5.83 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[7]
Tango™ β-arrestin Recruitment Assay
The Tango™ assay is a method to measure G protein-coupled receptor (GPCR) activation by detecting the interaction of the receptor with β-arrestin.[8] This protocol is adapted for screening GPR34 antagonists.
Principle: This assay utilizes a GPR34 receptor fused to a transcription factor at its C-terminus. Upon ligand-induced receptor activation, β-arrestin, fused to a protease, is recruited to the receptor. The protease then cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and activate a reporter gene (e.g., β-lactamase). An antagonist will inhibit this process.[8][9]
Materials:
-
U2OS cell line stably expressing the Tango™ GPR34 assay components
-
Complete culture medium (e.g., McCoy's 5A with appropriate supplements)
-
This compound stock solution (see Protocol 1)
-
GPR34 agonist (e.g., LysoPS)
-
Assay medium (serum-free medium)
-
384-well black, clear-bottom assay plates
-
LiveBLAzer™-FRET B/G Substrate
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the GPR34 Tango™ cells into 384-well plates at a density optimized for your cell line (typically 5,000-10,000 cells per well) in complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay medium.
-
Carefully remove the culture medium from the cell plates and add the this compound dilutions.
-
Incubate the plates for 15-30 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare the GPR34 agonist (LysoPS) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to all wells except for the negative control wells.
-
Incubate the plates for 5 hours at 37°C.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate the plates for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) with an excitation wavelength of 409 nm using a FRET-compatible plate reader.
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Gαi Dissociation Assay
This assay measures the disruption of the Gαiβγ heterotrimer upon GPCR activation, providing a direct measure of G protein engagement. This protocol is based on a bioluminescence resonance energy transfer (BRET) assay.
Principle: Cells are co-transfected with constructs for GPR34, Gαi fused to a BRET donor (e.g., Rluc8), and Gγ fused to a BRET acceptor (e.g., GFP2). In the inactive state, the G protein heterotrimer is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon GPR34 activation by an agonist, Gαi dissociates from Gβγ, leading to a decrease in the BRET signal. An antagonist like this compound will prevent this agonist-induced decrease in BRET.[10]
Materials:
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Plasmids: GPR34, Gαi1-Rluc8, Gβ3, Gγ9-GFP2[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BRET buffer (e.g., HBSS with 25 mM HEPES, pH 7.4, and 0.1% BSA)[10]
-
Coelenterazine h (BRET substrate)
-
This compound stock solution
-
GPR34 agonist (e.g., LysoPS)
-
96-well white, clear-bottom assay plates
-
BRET-capable plate reader
Protocol:
-
Transfection:
-
Cell Preparation:
-
Harvest the cells and resuspend them in BRET buffer.
-
Plate the cells into 96-well plates at a density of approximately 100,000 cells per well.[10]
-
-
Compound and Agonist Addition:
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Add the GPR34 agonist (LysoPS) to the wells.
-
-
Substrate Addition and Measurement:
-
Add the BRET substrate, coelenterazine h, to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor) using a BRET plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the agonist-only and vehicle-only controls.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the curve to determine the IC50.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GPR34 signaling. The protocols outlined above provide a framework for characterizing the antagonistic activity of this compound and for studying the downstream consequences of GPR34 inhibition. These assays can be adapted for high-throughput screening to identify novel GPR34 modulators or for more detailed mechanistic studies in various cellular contexts. Careful optimization of cell densities, reagent concentrations, and incubation times is recommended for achieving robust and reproducible results.
References
- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. G-protein Coupled Receptor 34 Promotes Gliomagenesis by Inducing Proliferation and Malignant Phenotype via TGF-Beta/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting YL-365 solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with YL-365 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective antagonist of G-protein coupled receptor 34 (GPR34).[1][2][3] It is a synthetic organic molecule with a molecular weight of 583.07 g/mol .[4] this compound is being investigated for its potential therapeutic effects, including anti-nociceptive action in neuropathic pain models.[3]
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO), with concentrations as high as 200 mg/mL being achievable.[4] However, it is presumed to have low aqueous solubility, which is a common characteristic of small molecule inhibitors. This can lead to precipitation when a concentrated DMSO stock solution is diluted into aqueous buffers like PBS.
Q3: Why does my this compound precipitate when I dilute my DMSO stock in PBS?
This is a common issue encountered with hydrophobic compounds.[1] DMSO is a strong organic solvent that can dissolve many nonpolar molecules. When a concentrated DMSO stock of this compound is added to an aqueous buffer like PBS, the abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in cell culture media at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.
Troubleshooting Guide for this compound Solubility in PBS
This guide provides a systematic approach to address solubility issues with this compound in PBS for your in vitro experiments.
Problem: this compound precipitates out of solution upon dilution of a DMSO stock into PBS.
Below are several strategies to overcome this issue, ranging from simple adjustments to more complex formulation approaches.
Strategy 1: Optimizing Direct Dilution
This is the simplest approach but may only be effective for very low final concentrations of this compound.
Experimental Protocol:
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your final aqueous buffer (e.g., PBS or cell culture medium).
-
Rapid Mixing: When adding the this compound stock to the aqueous buffer, ensure rapid and continuous mixing or vortexing to facilitate dispersion and minimize localized high concentrations that can trigger precipitation.
Logical Workflow for Optimizing Direct Dilution
Caption: Workflow for optimizing direct dilution of this compound in PBS.
Strategy 2: The Co-Solvent/Surfactant Approach
For higher concentrations of this compound where direct dilution fails, a formulation using co-solvents and surfactants is recommended. This method is based on protocols used for other poorly soluble GPR34 antagonists.
Key Components:
-
Co-solvent (e.g., PEG300, PEG400): A water-miscible organic solvent that helps to bridge the polarity gap between DMSO and water.[5][6]
-
Surfactant (e.g., Tween® 80, Polysorbate 20): A non-ionic detergent that forms micelles to encapsulate the hydrophobic drug, preventing its aggregation in the aqueous phase.[7][8][9]
Experimental Protocol:
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to make a stock solution (e.g., 50 mg/mL).
-
Add Co-solvent: In a separate tube, add the required volume of your DMSO stock. To this, add a volume of PEG300 (e.g., a 1:4 ratio of DMSO stock to PEG300). Mix thoroughly until a clear solution is formed.
-
Add Surfactant: To the DMSO/PEG300 mixture, add Tween® 80 (e.g., to a final concentration of 5-10%). Mix gently but thoroughly.
-
Final Dilution in PBS: Slowly add the PBS to the mixture while vortexing to reach the final desired volume and concentration.
Example Formulation for a 1 mL Final Solution:
| Component | Volume | Purpose |
| This compound in DMSO (50 mg/mL) | 100 µL | Drug concentrate |
| PEG300 | 400 µL | Co-solvent |
| Tween® 80 | 50 µL | Surfactant |
| PBS (1X) | 450 µL | Aqueous buffer |
| Total Volume | 1 mL | |
| Final this compound Concentration | 5 mg/mL |
Signaling Pathway of GPR34 Antagonism
Caption: this compound acts as an antagonist at the GPR34 receptor, inhibiting downstream signaling.
Strategy 3: pH Adjustment (Exploratory)
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While the pKa of this compound is not publicly available, its chemical structure contains both a carboxylic acid group (potentially acidic) and amide/amine-like nitrogens within ring structures (potentially basic). This strategy is exploratory and requires careful validation.
Experimental Protocol:
-
Prepare pH-Adjusted PBS: Prepare a range of PBS buffers with different pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Solubility Test: Attempt to dissolve this compound directly in these buffers or by diluting a small amount of a concentrated DMSO stock.
-
Observation: Observe for any improvement in solubility at different pH values.
-
Caution: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability).
Considerations for pH Adjustment:
| pH Change | Potential Effect on this compound |
| Lowering pH (more acidic) | May protonate basic groups, potentially increasing solubility. |
| Raising pH (more basic) | May deprotonate the carboxylic acid group, potentially increasing solubility. |
Note: Without knowing the pKa values of the functional groups in this compound, the optimal pH for solubility is unknown and must be determined empirically.
Summary of Troubleshooting Approaches
| Strategy | Principle | Pros | Cons |
| Optimizing Direct Dilution | Minimizing localized supersaturation. | Simple, requires no additional reagents. | Likely only effective at very low concentrations. |
| Co-solvent/Surfactant | Using excipients to improve solubility and stability in aqueous solution. | Robust and effective for higher concentrations. | Requires additional reagents that need to be tested for compatibility with the assay. |
| pH Adjustment | Ionizing the compound to increase its affinity for the aqueous solvent. | Can be very effective if the compound has a suitable pKa. | The pKa of this compound is unknown; the optimal pH is not predictable and must be found empirically. The final pH must be compatible with the experimental system. |
By systematically working through these troubleshooting strategies, researchers can identify an effective method for preparing solutions of this compound in PBS for their specific experimental needs. It is always recommended to perform appropriate vehicle controls in all experiments to account for any effects of the solvents and excipients used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. mpbio.com [mpbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing YL-365 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YL-365, a potent and selective GPR34 antagonist, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the G protein-coupled receptor 34 (GPR34). Its mechanism of action involves binding to the orthosteric binding pocket of GPR34, thereby preventing the binding and signaling of the endogenous ligand, lysophosphatidylserine (LysoPS). This inhibition blocks the downstream signaling cascades initiated by GPR34 activation.
Q2: What are the known downstream signaling pathways of GPR34?
GPR34 is primarily coupled to Gαi/o proteins. Upon activation, it can modulate several downstream signaling pathways, including:
-
cAMP/PKA Pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
NF-κB Pathway: Activation of the NF-κB transcription factor.
-
MAPK/JNK (AP1) Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway.
-
RhoA (SRF-RE) Pathway: Activation of the RhoA signaling cascade.
Understanding these pathways is crucial for selecting the appropriate functional assay to assess the antagonistic activity of this compound.
Q3: What is a recommended starting concentration range for this compound in an in vitro assay?
For initial experiments, it is advisable to use a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for example, from 1 nM to 10 µM, is a common starting point. This compound has a reported IC50 value of 17 nM in specific assays, which can serve as a reference point for narrowing down the concentration range in subsequent experiments.
Q4: How was the cytotoxicity of this compound evaluated in vitro?
The cytotoxicity of this compound was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay in several human cell lines, including HEK293 (human embryonic kidney), LX-2 (human hepatic stellate), Beas-2B (human bronchial epithelial), and HUVEC (human umbilical vein endothelial cells). In these studies, this compound did not exhibit significant cytotoxicity, with an IC50 value greater than 100 μM.[1]
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration in in vitro assays.
| Issue | Possible Cause | Recommended Solution |
| No observable antagonist effect | 1. This compound concentration is too low. | - Test a higher concentration range (e.g., up to 10 µM or higher).- Ensure the agonist concentration used for stimulation is appropriate (typically around the EC80 value). |
| 2. Insensitive cell line or assay. | - Confirm that the cell line expresses functional GPR34 at sufficient levels.- Use a positive control antagonist for GPR34, if available, to validate the assay system. | |
| 3. This compound degradation. | - Prepare fresh stock solutions and dilutions for each experiment.- Store the stock solution at -20°C or -80°C and protect it from light. | |
| High background or "noisy" data | 1. High constitutive activity of GPR34. | - This can occur with high receptor expression levels. Consider using a cell line with lower or inducible GPR34 expression.- Test for inverse agonist activity of this compound in the absence of an agonist. |
| 2. Assay variability. | - Ensure consistent cell seeding density and culture conditions.- Calibrate pipettes and ensure accurate serial dilutions. | |
| 3. Solvent (e.g., DMSO) toxicity. | - Keep the final DMSO concentration in the assay medium below 0.5% (ideally ≤ 0.1%).- Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) to assess solvent effects. | |
| Inconsistent IC50 values | 1. Variation in experimental conditions. | - Standardize all assay parameters, including incubation times, agonist concentration, cell passage number, and confluency.- Ensure the agonist concentration is kept constant across all experiments where IC50 is being determined. |
| 2. Ligand depletion. | - This can be a factor at high cell densities or with very potent compounds. Consider optimizing cell number per well. | |
| 3. Assay kinetics. | - Ensure the pre-incubation time with this compound is sufficient to reach binding equilibrium before adding the agonist. A time-course experiment can determine the optimal pre-incubation time. |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the IC50 of this compound using a cAMP Assay (for Gi-coupled GPR34)
This protocol outlines the steps to measure the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.
-
Cell Culture: Plate cells expressing GPR34 in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer. A common starting range is 10 µM to 0.1 nM.
-
Prepare a stock solution of a known GPR34 agonist at a concentration that will yield an EC80 response (determined from a prior agonist dose-response experiment).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.
-
Add the GPR34 agonist at its EC80 concentration to all wells except the basal control wells.
-
Add a cAMP-stimulating agent like forskolin to all wells to induce a measurable cAMP level that can be subsequently inhibited by the Gi-coupled receptor activation.
-
Incubate for the optimized time for the agonist stimulation (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is to determine the concentration range at which this compound may induce cell death.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium, typically starting from a high concentration (e.g., 100 µM).
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: GPR34 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
GPR34 Antagonist Experiments: Technical Support Center
Welcome to the technical support center for GPR34 antagonist experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with GPR34 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the signaling pathway of GPR34, and how does this impact antagonist assays?
A1: GPR34 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][2][3] Upon activation by its endogenous ligand, lysophosphatidylserine (LysoPS), GPR34 inhibits the production of cyclic AMP (cAMP).[2][4] This signaling cascade is fundamental to designing functional assays for GPR34 antagonists. A typical antagonist assay involves stimulating the receptor with an agonist in the presence and absence of the antagonist and measuring the downstream response, which for GPR34 is often a change in cAMP levels. GPR34 activation can also lead to the phosphorylation of ERK1/2 and activation of the PI3K/Akt pathway.[5]
Below is a diagram illustrating the primary GPR34 signaling pathway.
Q2: My GPR34 antagonist shows low potency in a cAMP assay. What are the potential causes and solutions?
A2: Low potency of a GPR34 antagonist in a cAMP assay can stem from several factors. A common issue is suboptimal assay conditions. Since GPR34 is a Gαi-coupled receptor, the assay typically measures the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
Troubleshooting Low Antagonist Potency:
| Potential Cause | Recommended Solution |
| Suboptimal Agonist Concentration | The agonist concentration should ideally be at its EC80 value to provide a sufficient window for antagonist activity. If the agonist concentration is too high, it can be difficult for the antagonist to compete effectively. |
| Inadequate Antagonist Pre-incubation | Ensure a sufficient pre-incubation time for the antagonist to bind to the receptor before adding the agonist. This is particularly important for antagonists with slow binding kinetics.[6] |
| Low Receptor Expression | Low levels of GPR34 expression in the host cells can lead to a small assay window. Use a cell line with robust and stable GPR34 expression.[6] |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, which can mask the effects of GPR34 signaling. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[7][8][9] |
| Poor Compound Solubility | GPR34 antagonists can be hydrophobic. Poor solubility can lead to an overestimation of the IC50 value. Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be kept low (typically <0.5%) to avoid solvent effects. |
| Agonist (LysoPS) Instability | The endogenous agonist LysoPS is known to be unstable.[10][11] Degradation during the assay can lead to a weaker-than-expected agonist response, making it difficult to accurately assess antagonist potency. Consider using a more stable synthetic agonist or preparing fresh LysoPS solutions for each experiment.[10][12] |
Q3: I am observing high variability in my GPR34 functional assays. What could be the reason?
A3: High variability in GPR34 functional assays is a common problem that can often be traced back to the agonist, LysoPS.
Sources of Variability and Solutions:
| Source of Variability | Explanation and Solution |
| LysoPS Isomer Purity | LysoPS exists as two isomers: sn-1 and sn-2. GPR34 is preferentially activated by the sn-2 isomer.[4][12] Commercially available LysoPS can be a mixture of both isomers, and the ratio can vary between batches. The sn-2 isomer is also prone to acyl migration to the more stable sn-1 position.[11] Using a well-characterized, high-purity sn-2 LysoPS or a stable synthetic agonist is recommended.[10][12] |
| LysoPS Stability | LysoPS is susceptible to degradation in aqueous solutions. Prepare fresh solutions of LysoPS for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Variations in cell density, passage number, and overall cell health can significantly impact receptor expression and signaling capacity.[13] Maintain consistent cell culture practices to minimize this variability. |
| Assay Conditions | Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations can all contribute to assay variability. Adhere strictly to a standardized protocol. |
Troubleshooting Guides
Guide 1: Troubleshooting a GPR34 Antagonist Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of an antagonist for GPR34. However, developing a robust assay can be challenging.
Problem: High non-specific binding of the radioligand.
| Potential Cause | Troubleshooting Step |
| Radioligand is too lipophilic | This can cause it to stick to plasticware and filters. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. |
| Insufficient blocking of non-specific sites | Include a blocking agent, such as bovine serum albumin (BSA), in the assay buffer. |
| Inappropriate filter type | Use filters with low protein binding properties. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can also reduce non-specific binding. |
Problem: No specific binding is observed.
| Potential Cause | Troubleshooting Step |
| Low receptor density in the cell membrane preparation | Use a cell line with high GPR34 expression or prepare membranes from a tissue known to express high levels of GPR34. |
| Radioligand has low affinity for GPR34 | The chosen radioligand may not be suitable. A different radioligand with higher affinity may be required. |
| Incorrect assay conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). |
Below is a generalized workflow for a GPR34 antagonist radioligand binding assay.
Guide 2: Addressing Off-Target Effects of GPR34 Antagonists
A crucial aspect of GPR34 antagonist development is ensuring selectivity. GPR34 belongs to a family of LysoPS receptors that also includes P2Y10 and GPR174.[1][2][3]
Problem: My GPR34 antagonist also shows activity on other LysoPS receptors.
| Potential Cause | Troubleshooting Step |
| Structural similarity between LysoPS receptors | The ligand-binding pockets of GPR34, P2Y10, and GPR174 may share some similarities, leading to cross-reactivity. |
| Lack of selectivity screening | The antagonist was not tested against other relevant receptors during initial screening. |
Solution: Selectivity Profiling
It is essential to profile GPR34 antagonists against other LysoPS receptors to determine their selectivity. This can be done by performing functional assays (e.g., cAMP or calcium mobilization assays) in cell lines expressing P2Y10 or GPR174. The results can be expressed as a selectivity ratio (e.g., IC50 for P2Y10 / IC50 for GPR34). A higher ratio indicates greater selectivity for GPR34.
The following diagram illustrates the relationship between GPR34 and other LysoPS receptors, highlighting the importance of selectivity.
Experimental Protocols
Protocol 1: GPR34 Antagonist cAMP Assay (Gαi-coupled)
This protocol describes a method for determining the potency of a GPR34 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP.
Materials:
-
Cells stably expressing human GPR34 (e.g., CHO-K1 or HEK293)
-
GPR34 agonist (e.g., sn-2-LysoPS or a stable synthetic agonist)
-
GPR34 antagonist
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Cell Plating: Seed GPR34-expressing cells into 384-well plates at a pre-optimized density and incubate overnight.
-
Antagonist Addition: Prepare serial dilutions of the GPR34 antagonist in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). Add the antagonist solutions to the cells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Agonist and Forskolin Addition: Prepare a solution of the GPR34 agonist at its EC80 concentration and forskolin (e.g., 10 µM) in assay buffer. Add this solution to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary:
| Compound | Assay Type | IC50 (µM) |
| Compound 5e[5] | GloSensor cAMP | 0.680 |
| Compound 5e[5] | Tango | 0.059 |
| YL-365[14] | Tango | 0.017 |
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol measures the ability of a GPR34 antagonist to inhibit agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells stably expressing human GPR34
-
GPR34 agonist
-
GPR34 antagonist
-
Serum-free cell culture medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Detection system (e.g., Western blot or cell-based ELISA)
Procedure:
-
Cell Culture and Starvation: Plate GPR34-expressing cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Antagonist Pre-treatment: Treat the cells with various concentrations of the GPR34 antagonist for a specified pre-incubation time (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with the GPR34 agonist at its EC80 concentration for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-ERK1/2:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
Cell-based ELISA: Use a commercially available kit to quantify phospho-ERK1/2 and total ERK1/2 levels in the cell lysates.
-
-
Data Analysis: Quantify the levels of phospho-ERK1/2 relative to total ERK1/2. Plot the normalized phospho-ERK1/2 signal against the antagonist concentration to determine the IC50 value.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Structural basis for lysophosphatidylserine recognition by GPR34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for lysophosphatidylserine recognition by GPR34 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
improving YL-365 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of YL-365, a selective GPR34 antagonist. Our resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34).[1] It functions as a competitive antagonist, binding to the orthosteric binding pocket of the GPR34 receptor.[2][3] GPR34's endogenous ligand is lysophosphatidylserine (LysoPS).[4] By blocking the binding of LysoPS, this compound inhibits the downstream signaling pathways activated by this receptor.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] It is soluble in DMSO up to 200 mg/mL (343.01 mM).[2] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of this compound.[2]
Q3: How should I store this compound stock solutions?
A3: Proper storage of this compound stock solutions is critical for maintaining its stability and activity. The following storage conditions are recommended:
| Storage Temperature | Duration | Special Instructions |
| -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from MedchemExpress.[2]
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. Here are some strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Use a Co-solvent: Consider using a small percentage of an organic co-solvent in your final aqueous solution, if your experimental system permits.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Troubleshooting Guide: this compound Stability in Solution
This guide addresses common issues researchers may encounter related to the stability of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation in aqueous media: this compound may degrade over time in aqueous buffers or cell culture media at physiological temperatures (37°C). | - Prepare fresh dilutions of this compound in your assay medium for each experiment.- Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Incubate the compound in the medium for various durations (e.g., 0, 2, 4, 8, 24 hours) and then test its activity.- If degradation is confirmed, minimize the incubation time of this compound in the aqueous environment before adding it to your cells. |
| Precipitation in stock solution during storage. | Freeze-thaw cycles: Repeated freezing and thawing can lead to the precipitation of less soluble compounds.Solvent hydration: DMSO can absorb moisture over time, reducing its solvating capacity for hydrophobic molecules. | - Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Use fresh, anhydrous DMSO to prepare your stock solutions.[2]- If precipitation is observed, gently warm the solution and vortex to redissolve the compound before use. If it does not redissolve, it is recommended to prepare a fresh stock solution. |
| Variability in experimental results between different batches of this compound solution. | Inaccurate concentration: This can result from pipetting errors or incomplete dissolution.Degradation of stock solution: Improper storage can lead to a decrease in the effective concentration of the active compound. | - Ensure your pipettes are calibrated and that the compound is fully dissolved in DMSO before making further dilutions.- Strictly adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term, protected from light).[2]- Periodically check the purity of your stock solution using an analytical technique like HPLC if you suspect degradation. |
| Color change in the this compound solution. | Oxidation or degradation: Exposure to light or air can cause chemical changes in the compound. | - Store this compound powder and solutions protected from light.[2]- Prepare solutions in a clean environment and securely cap vials to minimize air exposure.- If a color change is observed, it is a strong indicator of degradation, and the solution should be discarded. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile or methanol (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the final desired concentration for your experiments. Ensure the final DMSO concentration is low (typically <0.5%) to minimize its effect.
-
Immediately after preparation (T=0), take an aliquot of the working solution, mix it with an equal volume of cold acetonitrile or methanol to precipitate buffer salts and stop any degradation, centrifuge to pellet any precipitate, and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline.
-
Dispense the remaining working solution into several microcentrifuge tubes, one for each time point and temperature condition.
-
Incubate the tubes at the different temperatures (4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Process each sample as described in step 2 (add cold organic solvent, centrifuge, and transfer to an HPLC vial).
-
Analyze all samples by HPLC. The method should be able to resolve the parent this compound peak from any potential degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas. Plot the percentage of remaining this compound against time for each temperature to visualize the stability profile.
Visualizations
Caption: GPR34 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Stability Issues.
References
how to minimize YL-365 off-target effects in cells
This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize potential off-target effects of YL-365 in cellular experiments. While this compound has been demonstrated to be a highly selective antagonist for GPR34, it is crucial to employ rigorous experimental design to ensure that observed phenotypes are a direct result of on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of GPR34, a G-protein-coupled receptor (GPCR).[1][2][3][4] It binds competitively to the orthosteric binding pocket of GPR34, preventing the binding of its endogenous ligand, lysophosphatidylserine (LysoPS).[2][3][4][5] The reported IC50 value for this compound against GPR34 is 17 nM.[1]
Q2: How selective is this compound? Have off-targets been identified?
This compound has demonstrated high selectivity for GPR34. In a study by Xia et al. (2023), this compound was tested against a panel of other GPCRs and 378 human protein kinases and showed no significant activity.[3] This suggests a very low probability of off-target effects. However, "no significant activity" in screening panels does not entirely rule out the possibility of off-target interactions in a complex cellular environment, which could be cell-type specific or concentration-dependent.
Q3: What are off-target effects and why are they a concern?
Off-target effects occur when a small molecule, like this compound, interacts with proteins other than its intended target.[6][7][8] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype is incorrectly attributed to the modulation of the primary target.[6] They can also cause cellular toxicity unrelated to the on-target activity.[6][9]
Q4: What are the initial steps to minimize potential off-target effects of this compound?
To minimize potential off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[6]
-
Optimize incubation time: Use the shortest incubation time necessary to observe the on-target phenotype.
-
Confirm target expression: Ensure that your cell line or model system expresses GPR34 at sufficient levels.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| High cellular toxicity at expected effective concentrations. | Off-target effect on an essential cellular pathway. | 1. Perform a dose-response curve for toxicity (e.g., MTT or CellTiter-Glo assay).2. Lower the concentration of this compound to the minimal effective dose.3. Reduce incubation time.4. Validate the phenotype with a GPR34 genetic knockdown/knockout.[6] |
| Inconsistent results with a different GPR34 antagonist. | The observed phenotype may be due to an off-target effect specific to the chemical scaffold of this compound. | 1. Use a structurally different GPR34 antagonist to confirm the phenotype.2. Employ a non-active structural analog of this compound as a negative control.[6] |
| Phenotype is observed in a cell line that does not express GPR34. | The effect is definitively off-target. | 1. Confirm the absence of GPR34 expression via qPCR or Western Blot.2. Use this cell line as a negative control in your experiments.3. This finding can be used to identify potential off-target proteins. |
Quantitative Data Summary
The following table summarizes the known potency of this compound.
| Target | Reported Activity | Value | Reference |
| Human GPR34 | IC50 | 17 nM | [1] |
| Human GPR34 | pIC50 | 7.8 | [5] |
| Panel of 378 human protein kinases | % Inhibition | No significant inhibition | [3] |
| Panel of various GPCRs | Activity | No significant activity | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
Objective: To identify the lowest concentration of this compound that produces the maximal on-target effect in your specific cellular assay.
Methodology:
-
Cell Plating: Plate your cells at a predetermined density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 1:3 or 1:10 serial dilution, starting from a high concentration (e.g., 10 µM) down to the low nanomolar or picomolar range. Include a vehicle control (e.g., DMSO at the same final concentration as your this compound dilutions).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired duration of your experiment.
-
Assay: Perform your primary functional assay to measure the on-target effect (e.g., measuring cAMP levels for a Gi-coupled receptor, or a specific downstream signaling event).
-
Data Analysis: Plot the assay signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50. The optimal concentration for your experiments will be the lowest concentration that gives a maximal response.
Protocol 2: Validating On-Target Effects using CRISPR/Cas9 Knockout
Objective: To confirm that the observed phenotype upon this compound treatment is dependent on the presence of its target, GPR34.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the GPR34 gene into a Cas9 expression vector. Include a non-targeting control gRNA.
-
Transfection and Selection: Transfect your cells with the Cas9/gRNA plasmids. If your plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Clonal Isolation: Isolate single cells to establish clonal populations.
-
Knockout Validation: Expand the clones and validate the knockout of the GPR34 protein by Western blot and/or sequencing of the target locus.
-
Phenotypic Analysis: Treat the validated GPR34 knockout clones and the non-targeting control clones with the optimal concentration of this compound.
-
Comparison: If the phenotype observed in the control cells is absent or significantly reduced in the GPR34 knockout cells, this provides strong evidence for on-target activity.[6][9]
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in YL-365 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and navigating the complexities of in vivo experiments involving YL-365, a selective GPR34 antagonist. The following information is designed to address common sources of variability and provide actionable solutions to ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth rates in our this compound xenograft studies. What are the potential causes and how can we mitigate this?
A1: High variability in tumor growth is a common challenge in xenograft models and can stem from several factors:
-
Cell Line Health and Passage Number: The viability and passage number of the cancer cells used for implantation are critical. Use cells with high viability (>90%) and within a consistent, low passage number range to minimize phenotypic drift.
-
Implantation Technique: Inconsistent injection volume, depth, or location can lead to variable tumor establishment. Ensure all personnel are thoroughly trained on a standardized subcutaneous or orthotopic injection protocol.
-
Animal Health and Stress: The health status and stress levels of the animals can significantly impact tumor engraftment and growth. Acclimatize animals to the facility before the study begins and handle them consistently and gently.
-
Host Immune Response: Even in immunodeficient mice, residual immune activity can affect tumor growth. The choice of mouse strain (e.g., NOD/SCID vs. NSG) can be critical depending on the tumor model.
-
Microenvironment: The subcutaneous environment can vary slightly between animals. Consider using Matrigel to provide a more consistent extracellular matrix for tumor cell growth.
Q2: The anti-tumor efficacy of this compound is inconsistent across different study cohorts. What factors could be contributing to this variability?
A2: Inconsistent efficacy can be due to a combination of factors related to the compound, the animal model, and the experimental procedures:
-
This compound Formulation and Administration: Ensure the formulation of this compound is consistent and stable. Prepare fresh formulations as needed and validate the dosing accuracy. Variability in the route of administration (e.g., oral gavage, intraperitoneal injection) can also impact bioavailability and efficacy.
-
Tumor Burden at Treatment Initiation: Starting treatment at different average tumor volumes can lead to varied responses. It is crucial to randomize animals into treatment groups when tumors reach a predetermined, consistent size.
-
Metabolism and Pharmacokinetics (PK): The metabolism of this compound can vary between individual animals. While extensive PK studies may not be feasible for every experiment, being aware of potential metabolic differences is important for data interpretation.
-
Tumor Heterogeneity: The inherent heterogeneity of the tumor can lead to differential responses to treatment.
Q3: We are observing unexpected toxicity or adverse effects in our animals treated with this compound. How should we troubleshoot this?
A3: While this compound has been reported to have low toxicity in some models, adverse effects can still occur. Here’s how to approach this issue:
-
Vehicle Toxicity: First, rule out the vehicle as the source of toxicity. Run a control group treated with the vehicle alone to assess its tolerability.
-
Dose-Response Assessment: The dose of this compound may be too high for the specific animal model. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Off-Target Effects: Although this compound is a selective GPR34 antagonist, off-target effects at higher concentrations cannot be entirely ruled out.
-
Animal Health Monitoring: Implement a comprehensive health monitoring plan, including regular body weight measurements and clinical observations. This will help in the early detection of any adverse effects.
Troubleshooting Guides
Issue 1: Poor Tumor Engraftment or Regression
| Possible Cause | Troubleshooting Steps |
| Low Cell Viability | - Use cells with >90% viability for injection. - Handle cells gently during preparation to avoid damage. |
| Suboptimal Cell Number | - Titrate the number of cells injected to find the optimal concentration for consistent tumor growth. |
| Inadequate Immune Suppression | - Consider using a more immunodeficient mouse strain (e.g., NSG mice). |
| Injection Failure | - Ensure proper subcutaneous injection technique to avoid intradermal or intraperitoneal injection. - Use a consistent volume and speed of injection. |
Issue 2: High Variability in Tumor Volume
| Possible Cause | Troubleshooting Steps |
| Inconsistent Implantation | - Standardize the injection site and technique across all animals. - Ensure a single, well-trained individual performs all injections if possible. |
| Inaccurate Tumor Measurement | - Use digital calipers for consistent and accurate measurement. - Have the same person measure the tumors throughout the study. - Blinding the individual measuring the tumors to the treatment groups can reduce bias. |
| Animal Health Differences | - Source animals from a reputable vendor. - Ensure consistent housing conditions (temperature, light cycle, diet).[1][2] |
Experimental Protocols
Representative In Vivo Xenograft Study Protocol
The following is a representative protocol for a subcutaneous xenograft study to evaluate the effect of GPR34 inhibition on tumor growth. Please note that specific details may need to be optimized for your particular cell line and experimental goals. As public data on this compound in in vivo cancer models is limited, this protocol is based on a study demonstrating the effect of GPR34 knockdown on tumor growth.
1. Cell Culture and Preparation:
- Culture human colorectal cancer cells (e.g., LS174T) in appropriate media.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
2. Animal Model:
- Use female BALB/c nude mice, 6-8 weeks old.
- Acclimatize mice for at least one week before the experiment.
3. Tumor Implantation:
- Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. Monitoring and Treatment:
- Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 3-4 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Administer this compound or vehicle control according to the predetermined dosing schedule and route of administration.
5. Endpoint and Analysis:
- The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation
The following table presents representative data from a study investigating the effect of GPR34 knockdown on xenograft tumor growth, which can serve as an example for presenting data from a this compound study.
| Group | Number of Animals | Tumor Volume (Day 30, mm³) | Tumor Weight (Day 30, g) |
| Control (Vector) | 5 | 850 ± 120 | 0.95 ± 0.15 |
| GPR34 Knockdown | 5 | 350 ± 80 | 0.40 ± 0.10 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
GPR34 Signaling Pathways in Cancer
GPR34 has been shown to be involved in signaling pathways that are critical for cancer cell proliferation, survival, and migration. The two primary pathways implicated are the PI3K/AKT/ERK and the TGF-β/Smad pathways.
References
enhancing YL-365 potency in cell culture
Welcome to the technical support center for YL-365. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the potency of this compound in cell culture experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a potent and selective competitive antagonist for the G protein-coupled receptor 34 (GPR34).[1][2][3] It binds to the orthosteric binding pocket of the receptor, inhibiting its activity.[1][4]
Q2: What is the mechanism of action for this compound? A2: GPR34 is a receptor for the bioactive lipid Lysophosphatidylserine (LysoPS) and is coupled with Gαi proteins.[4][5] this compound competitively blocks the binding of LysoPS to GPR34, thereby inhibiting the downstream Gαi signaling pathway.[4]
Q3: How should this compound be stored? A3: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6] For long-term storage, store aliquots at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended, with protection from light.[6]
Q4: What is the solubility of this compound? A4: this compound is soluble in DMSO.[2][6] Stock solutions of up to 200 mg/mL (343.01 mM) can be prepared in DMSO, though this may require sonication to fully dissolve.[6] It is critical to use new, anhydrous DMSO, as hygroscopic (water-absorbent) DMSO can negatively impact solubility.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Target | G protein-coupled receptor 34 (GPR34) | [1][2][3] |
| Mechanism | Competitive Antagonist | [1][4] |
| IC₅₀ | 17 nM | [2] |
| Molecular Weight | 583.07 g/mol | [2] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [6] |
GPR34 Signaling and this compound Inhibition
Caption: Mechanism of this compound as a competitive antagonist of the GPR34 receptor.
Troubleshooting Guide
Q1: I am observing lower-than-expected potency or no effect from this compound. What are the possible causes?
A1: This is a common issue that can stem from several factors related to the compound, the experimental setup, or the cells themselves.
-
Compound Integrity:
-
Improper Dissolution: Ensure the compound is fully dissolved. Use fresh, anhydrous DMSO and sonicate if necessary to create the stock solution.[6]
-
Degradation: this compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).[6] Always use properly stored aliquots.
-
-
Experimental Conditions:
-
Cell Density: The confluence of your cells can significantly impact drug efficacy.[7] Low cell density may not provide a strong enough signal, while overconfluence can alter cell physiology and drug response.[8] It is recommended to perform experiments when cells are in their exponential growth phase (typically 70-80% confluency).[9]
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing serum percentage during treatment if compatible with your cell line.
-
Incubation Time: The duration of treatment may be insufficient for this compound to exert its effect. A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Cell Line Characteristics:
-
Target Expression: The cell line you are using may have low or no expression of the GPR34 receptor. Verify GPR34 expression levels via qPCR, Western blot, or flow cytometry before conducting potency assays.
-
Caption: Troubleshooting workflow for addressing low potency of this compound in experiments.
Q2: How can I actively enhance the potency of this compound in my cell culture model?
A2: To enhance the observed potency, consider optimizing your culture model to better reflect physiological conditions.
-
Transition to 3D Culture: Migrating from traditional 2D monolayer cultures to a 3D cell culture model can significantly enhance the efficacy of some drugs.[10] Cells grown in 3D have more physiological cell-cell contacts and morphology, which can alter drug sensitivity, sometimes increasing it by orders of magnitude.[10]
-
Optimize Serum Concentration: As mentioned, serum proteins can sequester compounds. Perform a serum concentration titration experiment (e.g., 10%, 5%, 2%, 1%, 0.5%) to find the lowest percentage that maintains cell viability for the duration of your assay, which may increase the effective concentration of this compound.
-
Sequential Dosing: For longer-term experiments, the compound in the media may be metabolized or degraded. A sequential or repeat dosing schedule (e.g., replacing the media with freshly prepared this compound solution every 24-48 hours) might be necessary to maintain an effective concentration.
Q3: I am observing high variability between replicates or experiments. What should I check?
A3: High variability can invalidate results. Consistency is key.
-
Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[11]
-
Seeding Uniformity: Ensure a single-cell suspension before seeding to avoid clumping and ensure even cell distribution across wells.[12] Uneven seeding is a major source of variability.
-
-
Assay Execution:
-
Solvent Control: Ensure the final concentration of DMSO is consistent across all wells, including untreated controls, and is below the toxicity threshold for your cell line (typically <0.5%).
-
Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate compounds and affect cell growth. Avoid using the outermost rows and columns for experimental data, or ensure proper humidification in the incubator.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume (MW = 583.07 g/mol ). For 1 mL of 10 mM stock, use 5.83 mg of this compound.
-
Aseptically add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly. If full dissolution is not immediate, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.[6]
-
Create small-volume aliquots (e.g., 10-20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.[6]
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains constant and non-toxic across all conditions.
-
Protocol 2: General Cell Viability Assay (e.g., MTT/XTT) for IC₅₀ Determination
This protocol provides a framework for assessing the effect of this compound on cell viability, which is necessary for determining its IC₅₀.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., via Trypan Blue exclusion). Viability should be >95%.
-
Dilute the cell suspension to the desired seeding density (determined empirically for each cell line to ensure exponential growth throughout the assay period).
-
Seed cells into a 96-well plate and incubate for 18-24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Remove the existing medium from the cells and add the this compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for your chosen viability reagent (e.g., MTT, XTT, PrestoBlue™, CellTiter-Glo®).
-
This typically involves adding the reagent to each well and incubating for a specific period.
-
Read the absorbance or fluorescence/luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the vehicle-control wells (set to 100% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Caption: Standard experimental workflow for determining the IC₅₀ value of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A novel three-dimensional cell culture method enhances antiviral drug screening in primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 12. Cell Culture Troubleshooting [sigmaaldrich.com]
YL-365 Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving YL-365, a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective antagonist for the human GPR34 receptor, with a reported IC50 value of 17 nM.[1] It was identified through virtual screening and subsequent structural optimization and has shown efficacy in animal models of neuropathic pain.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive antagonist, binding to a portion of the orthosteric binding pocket of GPR34.[2][3] This prevents the binding of the endogenous ligand, lysophosphatidylserine (LysoPS), and subsequent activation of the receptor.
Q3: What are the key signaling pathways downstream of GPR34?
A3: GPR34 primarily couples to the Gi family of G proteins.[3] Upon activation, it can modulate several downstream signaling cascades, including the PI3K/AKT and ERK pathways.[4][5][6] Other pathways, such as NF-κB and MAPK, have also been implicated in GPR34 signaling.[7][8]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: In which experimental models has this compound been validated?
A5: this compound has demonstrated significant antinociceptive effects in a mouse model of neuropathic pain without obvious toxicity.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no antagonist activity of this compound | Incorrect compound concentration: Calculation or dilution errors. | Verify all calculations and ensure accurate dilution of this compound stock. Prepare fresh dilutions for each experiment. |
| Compound degradation: Improper storage or handling. | Ensure this compound is stored as recommended and protected from light. Avoid multiple freeze-thaw cycles. | |
| Assay sensitivity: The assay may not be sensitive enough to detect this compound's effect. | Consider using a more sensitive assay format, such as a BRET-based G protein dissociation assay or a β-arrestin recruitment assay.[2][9] | |
| High background signal in functional assays | High receptor expression: Overexpression of GPR34 can lead to constitutive activity. | Optimize the level of GPR34 expression in your cell line. This can be achieved by titrating the amount of transfection reagent and plasmid DNA.[9] |
| Cell health: Unhealthy or stressed cells can produce inconsistent results. | Ensure cells are healthy, in the logarithmic growth phase, and not passaged too many times. | |
| Agonist concentration: Using an agonist concentration that is too high can lead to a high basal signal. | Perform a dose-response curve for the agonist to determine the optimal concentration (e.g., EC80) for antagonist inhibition studies. | |
| Poor signal-to-noise ratio in β-arrestin recruitment assays | Suboptimal cell density: Incorrect number of cells per well. | Optimize the cell seeding density for your specific 96-well or 384-well plates.[9] |
| Inappropriate incubation times: The kinetics of β-arrestin recruitment can vary. | Optimize the incubation time with both the agonist and this compound.[9] | |
| Reagent quality: Degradation of assay reagents (e.g., substrate). | Use fresh, high-quality reagents and follow the manufacturer's storage and handling instructions. | |
| Variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting. | Use calibrated pipettes and practice proper pipetting techniques. Consider using automated liquid handlers for high-throughput experiments. |
| Uneven cell seeding: Inconsistent cell numbers across the plate. | Ensure thorough mixing of the cell suspension before and during plating. | |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the plate for critical experiments or ensure proper humidification during incubation. |
Quantitative Data
| Parameter | Value | Assay | Reference |
| This compound IC50 | 17 nM | Tango Assay | [1] |
| Hit-1 (D0010242) IC50 | 2.183 µM | Tango Assay | [2] |
Experimental Protocols
GPR34 Antagonist Activity Assessment (Tango Assay)
This protocol is adapted from the methods described in the PNAS 2023 publication by Xia et al.[2] The Tango assay is a cell-based method to measure GPCR activation by quantifying the recruitment of β-arrestin to the receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Co-transfect cells with plasmids encoding GPR34 fused to a V2 vasopressin receptor C-terminal tail and a TEV protease cleavage site, along with the β-arrestin plasmid.
-
-
Assay Procedure:
-
Plate the transfected cells in 384-well white-bottom plates.
-
24 hours after plating, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a predetermined time.
-
Add the GPR34 agonist, LysoPS (18:1), at a final concentration corresponding to its EC80 value.
-
Incubate for 5 hours at 37°C.
-
Add luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a nonlinear regression model (e.g., four-parameter logistic equation).
-
Gαi1-Gγ2 Dissociation Assay (BRET-based)
This protocol measures the dissociation of the Gαi1 and Gγ2 subunits upon G protein activation, providing a direct measure of receptor-mediated G protein activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding GPR34, Gαi1-Rluc8, Gβ1, and Gγ2-GFP2.
-
-
Assay Procedure:
-
Plate the transfected cells in 384-well white-bottom plates.
-
24 hours after plating, wash the cells with assay buffer (e.g., HBSS).
-
Add the Rluc8 substrate, coelenterazine h, to all wells.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Add the GPR34 agonist, LysoPS (18:1), at its EC80 concentration.
-
Immediately measure the luminescence at two wavelengths (for Rluc8 and GFP2) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the GFP2 emission by the Rluc8 emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
GPR34 Signaling Pathway
Caption: GPR34 signaling is initiated by LysoPS and inhibited by this compound.
This compound Experimental Workflow
Caption: A generalized workflow for in vitro characterization of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Dendritic Cells Regulate GPR34 through Mitogenic Signals and Undergo Apoptosis in Its Absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating YL-365 as a Selective GPR34 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YL-365 with other G protein-coupled receptor 34 (GPR34) antagonists, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on the performance and selectivity of this compound for researchers in drug discovery and development.
Introduction to GPR34 and its Antagonism
GPR34 is a G protein-coupled receptor that is emerging as a promising therapeutic target for a variety of diseases, including neuropathic pain and cancer.[1][2] Its endogenous ligand is lysophosphatidylserine (LysoPS).[3][4] The development of potent and selective GPR34 antagonists is a key area of research for modulating the activity of this receptor and exploring its therapeutic potential. This compound is a novel, potent, and selective antagonist of GPR34.[3][4]
Comparative Analysis of GPR34 Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other known GPR34 antagonists. The data is compiled from publicly available research.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Tango β-Arrestin Recruitment Assay | 17 | --INVALID-LINK-- |
| Compound 5e | Tango β-Arrestin Recruitment Assay | 59 | --INVALID-LINK-- |
| Compound 5e | GloSensor cAMP Assay | 680 | --INVALID-LINK-- |
| Hit-1 | Tango β-Arrestin Recruitment Assay | 2183 | --INVALID-LINK-- |
Selectivity Profile of this compound
A critical aspect of a therapeutic candidate is its selectivity. This compound has been shown to be highly selective for GPR34. In a broad panel screening, this compound did not show significant activity against a range of other GPCRs, including other lysophospholipid receptors, and a panel of 378 human protein kinases. This high selectivity minimizes the potential for off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Tango β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR34, a hallmark of GPCR activation.
Principle: The assay utilizes a cell line co-expressing the GPR34 receptor fused to a transcription factor and a β-arrestin protein fused to a protease. Upon receptor activation by an agonist (e.g., LysoPS), β-arrestin is recruited to the receptor, bringing the protease in proximity to the transcription factor, which is then cleaved. The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase), which can be quantified. Antagonists will inhibit this agonist-induced signal.
Protocol:
-
Cell Culture: HTLA cells are transfected with a plasmid encoding for FLAG-tagged GPR34.
-
Seeding: 24 hours post-transfection, cells are seeded into 96-well plates at a density of 100,000 cells per well.
-
Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle for 30 minutes.
-
Agonist Stimulation: The GPR34 agonist, lysophosphatidylserine (LysoPS), is added to a final concentration that elicits a submaximal response (EC80) and incubated for 5 hours.
-
Detection: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
GloSensor™ cAMP Assay
This assay is used to measure changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways, including those coupled to Gi proteins like GPR34.
Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change occurs in the luciferase, leading to an increase in light output. This allows for real-time measurement of cAMP levels in living cells.
Protocol:
-
Cell Culture: HEK293 cells are co-transfected with a plasmid for GPR34 and the pGloSensor™-22F cAMP plasmid.
-
Seeding: Transfected cells are seeded into 96-well plates.
-
Equilibration: Cells are incubated with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow for substrate equilibration.
-
Compound Treatment: Cells are treated with varying concentrations of the antagonist (e.g., Compound 5e) followed by the addition of LysoPS and forskolin (an adenylyl cyclase activator).
-
Luminescence Measurement: Luminescence is measured immediately using a plate reader.
-
Data Analysis: The IC50 values are determined from the dose-response inhibition of the agonist-induced cAMP production.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key downstream effectors of the GPR34 signaling pathway.
Principle: Activation of GPR34 by an agonist leads to the activation of the MAPK/ERK signaling cascade, resulting in the phosphorylation of ERK1/2. This phosphorylation can be detected and quantified using specific antibodies, typically through Western blotting or ELISA-based methods.
Protocol:
-
Cell Culture and Stimulation: CHO cells stably expressing GPR34 are serum-starved and then pre-treated with different concentrations of the antagonist (e.g., Compound 5e) for 30 minutes before being stimulated with LysoPS for 5 minutes.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition.
In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
This animal model is used to assess the in vivo efficacy of GPR34 antagonists in a clinically relevant disease model.
Protocol:
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve of the mouse is tightly ligated.
-
Drug Administration: After a recovery period and confirmation of neuropathic pain development (e.g., mechanical allodynia), the antagonist (e.g., this compound or Compound 5e) or vehicle is administered, typically via intraperitoneal injection.
-
Behavioral Testing: Mechanical allodynia is assessed at various time points post-drug administration using von Frey filaments. The paw withdrawal threshold is determined.
-
Data Analysis: The anti-allodynic effect of the compound is evaluated by comparing the paw withdrawal thresholds of the treated group to the vehicle control group.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: GPR34 Signaling Pathway and Point of Antagonist Intervention.
Caption: Tango β-Arrestin Recruitment Assay Workflow.
Caption: In Vivo Neuropathic Pain Model Workflow.
Conclusion
The experimental data presented in this guide validate this compound as a highly potent and selective GPR34 antagonist. Its low nanomolar IC50 in functional assays and its clean off-target profile position it as a superior research tool and a promising candidate for further preclinical development. The detailed experimental protocols and workflow diagrams provided herein are intended to support the scientific community in the ongoing investigation of GPR34 biology and the development of novel therapeutics targeting this receptor.
References
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]
YL-365: A Novel GPR34 Antagonist for Neuropathic Pain Compared to Established Therapies
A detailed comparison for researchers and drug development professionals.
This guide provides a comprehensive comparison of YL-365, a novel G protein-coupled receptor 34 (GPR34) antagonist, with established first-line treatments for neuropathic pain, including gabapentin, pregabalin, duloxetine, and amitriptyline. The information is intended for researchers, scientists, and drug development professionals, offering a summary of mechanisms of action, preclinical efficacy data, and detailed experimental protocols.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated therapeutics. This compound is a potent and selective GPR34 antagonist that has demonstrated promising preclinical activity in a mouse model of neuropathic pain, suggesting a novel therapeutic target.[1][2][3] Unlike established therapies that primarily target voltage-gated calcium channels or monoamine reuptake, this compound's mechanism revolves around the inhibition of GPR34, a receptor implicated in neuroinflammation.[4][5][6] This guide will delve into the available data for this compound and compare it with the known profiles of gabapentin, pregabalin, duloxetine, and amitriptyline.
Mechanism of Action
A key differentiator for these compounds lies in their distinct molecular targets and signaling pathways.
This compound: This compound acts as a competitive antagonist at the orthosteric binding pocket of GPR34.[3] GPR34 is predominantly expressed in microglia, and its activation by ligands such as lysophosphatidylserine (LysoPS) is linked to pro-inflammatory responses that contribute to neuropathic pain.[4][5][6] By blocking this interaction, this compound is thought to suppress microglial activation and subsequent neuroinflammation, thereby alleviating pain.[4][5]
Gabapentin and Pregabalin: These gabapentinoids do not act on GABA receptors as their names might suggest. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[7][8][9][10] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P, thus dampening pain signaling.[7]
Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine potentiates the descending inhibitory pain pathways in the central nervous system.[11][12][13][14] By blocking the reuptake of serotonin and norepinephrine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their modulatory effects on pain perception.[11][12]
Amitriptyline: A tricyclic antidepressant (TCA), amitriptyline also inhibits the reuptake of serotonin and norepinephrine.[15][16][17][18] Its analgesic mechanism is considered multi-faceted and may also involve the blockade of sodium channels and NMDA receptors.[15][17]
Signaling Pathway Diagrams
Preclinical Efficacy in Rodent Models of Neuropathic Pain
Direct head-to-head comparative studies of this compound with other neuropathic pain drugs are not yet publicly available. The following tables summarize available preclinical data from various studies. It is important to note that experimental conditions, such as the specific rodent model and testing parameters, can vary between studies, making direct comparisons challenging.
Table 1: this compound Efficacy Data
| Compound | Animal Model | Behavioral Assay | Effective Dose | Outcome | Reference |
| This compound | Mouse L4 Spinal Nerve Cut | Mechanical Allodynia (Von Frey) | Data not specified | "Excellent activity" | [1] |
| This compound | Mouse Neuropathic Pain Model | Not specified | Data not specified | "Outstanding antinociceptive effect" |
Note: Specific quantitative data on dose-response and paw withdrawal thresholds for this compound are not available in the reviewed literature. The primary publication by Xia et al. (2023) should be consulted for detailed results.
Table 2: Comparator Drug Efficacy Data in Rodent Models
| Compound | Animal Model | Behavioral Assay | Effective Dose (Route) | Outcome | Reference |
| Gabapentin | Rat Spinal Nerve Ligation (SNL) | Mechanical Allodynia (Von Frey) | 100 mg/kg (i.p.) | Significant reduction in allodynia | [19] |
| Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia (Von Frey) | Dose-dependent reversal | Significant reversal of allodynia | [11] | |
| Pregabalin | Rat Trigeminal Neuropathic Pain | Mechanical Allodynia (Von Frey) | 1, 10, 100 mg/kg (oral) | Dose-dependent reversal of reduced mechanical threshold | [20] |
| Rat Chronic Constriction Injury (CCI) | Thermal & Mechanical Hyperalgesia | 30 mg/kg (i.p.) | Significant decrease in hyperalgesia | [21] | |
| Duloxetine | Rat Spinal Nerve Ligation (SNL) | Mechanical Allodynia (Von Frey) | 10 mg/kg (oral) | Significant anti-allodynic effect | [22] |
| Rat L5/L6 Spinal Nerve Ligation | Mechanical Allodynia (Von Frey) | 5-30 mg/kg (oral) | Reversal of mechanical allodynia | [10][12] | |
| Amitriptyline | Rat Spinal Nerve Ligation (SNL) | Thermal Hyperalgesia | 10 mg/kg (i.p.) | Complete reversal of thermal hyperalgesia | [23] |
| Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia (Von Frey) | 3 mg/kg (para-sciatic) | Improvement in mechanical abnormal pain | [3] |
Experimental Protocols
Standardized and reproducible animal models and behavioral assays are crucial for evaluating the efficacy of potential analgesics.
Rodent Models of Neuropathic Pain
Commonly used models to mimic human neuropathic pain conditions include:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[11]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (e.g., L5 and L6), resulting in signs of neuropathic pain.[4]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected, leaving the remaining nerve intact but in a state of injury.[7][9][17][18]
Behavioral Assays
-
Von Frey Test (Mechanical Allodynia): This test assesses the withdrawal threshold to a mechanical stimulus. Calibrated von Frey filaments are applied to the plantar surface of the rodent's paw with increasing force until a withdrawal response is elicited.[6][8][14][24][25] A lower paw withdrawal threshold in the injured paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.
Protocol Outline:
-
Acclimate the animal in a testing chamber with a mesh floor.
-
Apply von Frey filaments of ascending stiffness to the mid-plantar surface of the hind paw.
-
Record the filament stiffness that elicits a paw withdrawal response.
-
The 50% paw withdrawal threshold is often calculated using the up-down method.[25]
-
-
Hargreaves Test (Thermal Hyperalgesia): This test measures the latency of paw withdrawal from a radiant heat source.[13][26][27][28][29] A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.
Protocol Outline:
-
Place the animal in a plexiglass chamber on a glass floor.
-
A movable radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is automatically recorded.
-
A cut-off time is set to prevent tissue damage.[26]
-
Conclusion
This compound presents a novel and promising approach to the treatment of neuropathic pain by targeting GPR34-mediated neuroinflammation. The available preclinical data suggests significant antinociceptive effects. However, for a comprehensive evaluation and direct comparison with established therapies, more detailed quantitative data from dose-response studies are required.
Established drugs like gabapentin, pregabalin, duloxetine, and amitriptyline have well-documented efficacy in preclinical models and clinical practice, albeit with distinct mechanisms of action and side-effect profiles. The continued investigation of novel targets such as GPR34 is crucial for the development of next-generation analgesics that may offer improved efficacy and tolerability for patients suffering from neuropathic pain. Future head-to-head preclinical and clinical studies will be essential to fully elucidate the therapeutic potential of this compound in comparison to the current standards of care.
References
- 1. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [ouci.dntb.gov.ua]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. gpnotebook.com [gpnotebook.com]
- 14. researchgate.net [researchgate.net]
- 15. Antidepressants in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antidepressants: TCAs and SNRIs (Chapter 18) - Neuropathic Pain [cambridge.org]
- 17. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Efficacy of pregabalin, amitriptyline, and gabapentin for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Meta-analysis of duloxetine vs. pregabalin and gabapentin in the treatment of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Pregabalin - Wikipedia [en.wikipedia.org]
YL-365: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of YL-365, a potent and selective GPR34 antagonist, against other potential biological targets. The data presented herein is supported by experimental evidence to inform researchers on the selectivity of this compound.
Abstract
This compound has been identified as a highly potent and selective antagonist for the G protein-coupled receptor 34 (GPR34), with an IC50 value of 17 nM. Extensive cross-reactivity studies have demonstrated its high specificity for GPR34, with negligible activity against a broad range of other GPCRs and protein kinases. This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for studying GPR34-mediated signaling and a promising candidate for therapeutic development, particularly in the context of neuropathic pain.[1]
Cross-Reactivity Data
To assess the selectivity of this compound, comprehensive screening was performed against a panel of other G protein-coupled receptors and a large panel of human protein kinases. The results, as published by Xia et al. (2023), indicate a very low potential for off-target activity.[1]
GPR34 Antagonist Activity
| Compound | Target | IC50 (nM) |
| This compound | GPR34 | 17 |
GPCR Cross-Reactivity Panel
A broad panel of GPCRs was tested to determine the selectivity of this compound. The compound did not exhibit any significant agonist or antagonist activity against the tested receptors.
| Compound | Target Panel | Activity Observed | Reference |
| This compound | Selected GPCR Panel | No significant activity | [1] |
Kinase Selectivity Profile
This compound was profiled against a panel of 378 human protein kinases to assess its potential for off-target kinase inhibition. The compound demonstrated no significant inhibitory effect on this extensive panel.[1]
| Compound | Target Panel | Activity Observed | Reference |
| This compound | 378 Human Protein Kinases | No significant inhibitory effect | [1] |
Experimental Protocols
The following sections describe the general methodologies employed in the cross-reactivity studies of this compound.
GPCR Selectivity Assay (General Protocol)
GPCR cross-reactivity is typically assessed using cell-based functional assays that measure receptor activation or inhibition. A common method involves the use of cell lines engineered to express the target GPCR and a reporter system, such as a calcium flux assay or a cAMP assay.
-
Cell Culture: Cells expressing the GPCR of interest are cultured to an appropriate density.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Agonist Stimulation: For antagonist testing, a known agonist for the target GPCR is added to stimulate a response.
-
Signal Detection: The cellular response (e.g., changes in intracellular calcium or cAMP levels) is measured using a plate reader.
-
Data Analysis: The data is analyzed to determine the IC50 (for antagonists) or EC50 (for agonists) values. A lack of response indicates no significant activity at the tested concentrations.
Kinase Selectivity Profiling (General Protocol)
Kinase selectivity is commonly evaluated using in vitro enzymatic assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Assay Preparation: A reaction mixture containing the kinase, a specific substrate (peptide or protein), and ATP is prepared in a multi-well plate.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
GPR34 Signaling Pathway and this compound Inhibition
Caption: GPR34 signaling and the inhibitory action of this compound.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
References
YL-365: A Comparative Analysis of Off-Target Screening for a Highly Selective GPR34 Antagonist
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the characterization of a compound's selectivity is a critical step in de-risking its clinical development. Off-target interactions can lead to unforeseen side effects, compromising the safety and efficacy of a drug candidate. This guide provides a comparative analysis of the off-target profile of YL-365, a potent and selective antagonist of G protein-coupled receptor 34 (GPR34), with other emerging alternatives. The supporting experimental data and detailed protocols furnished herein offer a framework for evaluating the specificity of novel chemical entities.
Introduction to this compound
This compound has been identified as a highly potent and selective antagonist of GPR34, a receptor implicated in various physiological and pathological processes, including neuropathic pain.[1][2][3] Its discovery presents a promising therapeutic avenue for GPR34-mediated diseases. A key aspect of its preclinical characterization is its remarkably clean off-target profile, as demonstrated by extensive screening against a broad range of kinases and other G protein-coupled receptors (GPCRs).
Comparative Off-Target Profile
To objectively assess the selectivity of this compound, its off-target screening results are compared with those of another recently identified GPR34 antagonist, referred to in the literature as compound 5e.[4] While both compounds demonstrate high potency towards GPR34, the publicly available off-target data for this compound is significantly more comprehensive.
Table 1: Off-Target Screening Summary for this compound
| Target Class | Number of Targets Screened | Observed Off-Target Activity | Source |
| Protein Kinases | 378 | No significant inhibitory effect | [1][3] |
| GPCRs | Panel of lysophospholipid (LPL) receptors | No significant activity | [1][3] |
Table 2: Comparative Profile of GPR34 Antagonists
| Compound | GPR34 IC₅₀ | Off-Target Profile Summary |
| This compound | 17 nM[1][3] | No reported off-target activity against 378 kinases and a panel of other GPCRs.[1][3] |
| Compound 5e | 59 nM (Tango assay)[4] | Reported to have high selectivity in vitro, though a detailed screening panel is not publicly available.[4] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the GPR34 signaling pathway and a generalized workflow for off-target screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening data. Below are generalized protocols for kinase and GPCR panel screening.
Kinase Selectivity Profiling (General Protocol)
This protocol is based on commercially available kinase profiling systems, such as the Promega Kinase Selectivity Profiling System.[5][6][7]
-
Compound Preparation : The test compound (e.g., this compound) is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation : A multi-well plate (e.g., 384-well) is used. The diluted compound, kinase, and substrate are added to the wells.
-
Kinase Reaction Initiation : The reaction is initiated by the addition of ATP. The final reaction volume is typically small (e.g., 5-10 µL).
-
Incubation : The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection : A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced (an indicator of kinase activity).
-
Data Acquisition : The signal from each well is read using a plate reader.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). IC₅₀ values are determined by fitting the dose-response data to a suitable model.
GPCR Off-Target Screening (General Protocol)
This protocol describes a typical cell-based functional assay for screening compounds against a panel of GPCRs.[8][9]
-
Cell Culture : Stably transfected cell lines, each expressing a specific GPCR target, are cultured under appropriate conditions.
-
Compound Plating : The test compound is dispensed into a multi-well assay plate at various concentrations.
-
Cell Plating : The GPCR-expressing cells are seeded into the assay plate containing the test compound and incubated.
-
Agonist/Antagonist Stimulation :
-
Antagonist Mode : A known agonist for the specific GPCR is added to the wells to stimulate the receptor. The ability of the test compound to block this stimulation is measured.
-
Agonist Mode : The test compound is added to the cells without a known agonist to determine if it activates the receptor directly.
-
-
Signal Detection : A detection reagent is added to measure the intracellular signaling response (e.g., changes in intracellular calcium, cAMP levels). The signal is typically measured using a fluorescent or luminescent plate reader.
-
Data Analysis : The response in the presence of the test compound is compared to control wells (vehicle and/or a known reference compound). The percentage of inhibition (for antagonists) or activation (for agonists) is calculated, and EC₅₀ or IC₅₀ values are determined.
Conclusion
The comprehensive off-target screening of this compound reveals an exceptional selectivity profile, with no significant inhibitory activity observed against a large panel of 378 protein kinases and other GPCRs.[1][3] This high degree of specificity is a desirable characteristic for a drug candidate, as it minimizes the potential for off-target related adverse effects. While other GPR34 antagonists like compound 5e have been identified and reported as selective, the extent of their off-target characterization in the public domain is not as thorough as that of this compound. The data and protocols presented in this guide underscore the importance of rigorous off-target screening in modern drug discovery and highlight this compound as a benchmark for selective GPR34 antagonism.
References
- 1. pnas.org [pnas.org]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. GPCR Toxicity Panel | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tansobio.com [tansobio.com]
A Head-to-Head Comparison of GPR34 Antagonists: YL-365 vs. Compound 5e
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two antagonists for the G-protein-coupled receptor 34 (GPR34): YL-365 and GPR34 receptor antagonist 3 (Compound 5e). GPR34 is an emerging therapeutic target implicated in a variety of physiological and pathological processes, including immune responses, neuroinflammation, and neuropathic pain.[1] The development of potent and selective antagonists is crucial for elucidating its function and therapeutic potential. This document summarizes the available quantitative data, details the experimental methodologies used for their characterization, and visualizes key pathways and workflows.
Executive Summary
This compound emerges as a highly potent and selective GPR34 antagonist with low nanomolar efficacy. In contrast, Compound 5e, while also demonstrating GPR34 antagonism, exhibits significantly lower potency, with IC50 values in the sub-micromolar to micromolar range. Both compounds have shown efficacy in preclinical models of neuropathic pain. The following sections provide a detailed breakdown of their performance based on published experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Compound 5e.
| Parameter | This compound | GPR34 receptor antagonist 3 (Compound 5e) |
| Target | G-protein-coupled receptor 34 (GPR34) | G-protein-coupled receptor 34 (GPR34) |
| Binding Mechanism | Competitive antagonist | Antagonist |
| Potency (IC50) | 17 nM (Gαi1-Gγ2 dissociation assay) | 680 nM (GloSensor cAMP assay), 59 nM (Tango assay)[2][3] |
| Selectivity | Highly selective; no activity against a panel of other GPCRs (including lipid receptors, P2Y receptors, chemokine receptors, adenosine receptors, angiotensin receptors, and muscarinic receptors) and 378 human protein kinases. | High selectivity in vitro (specific off-target screening data not detailed in the primary publication).[2] |
| In Vivo Efficacy | Demonstrated outstanding antinociceptive effect in a mouse model of neuropathic pain.[4] | Displayed excellent efficacy in a mouse model of neuropathic pain.[2][5] |
| Cytotoxicity | No obvious toxicity observed in vivo. | Low cytotoxicity in vitro; no apparent signs of toxicity in vivo.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
GPR34 Antagonist Activity Assays
1. Gαi1-Gγ2 Dissociation Assay (for this compound)
This assay measures the ability of an antagonist to inhibit agonist-induced dissociation of the Gαi1 and Gγ2 subunits of the G-protein, a key step in G-protein activation.
-
Principle: In the presence of a GPR34 agonist, the Gαi1 and Gγ2 subunits dissociate. An antagonist will block this dissociation. The proximity of the subunits can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET), where the subunits are tagged with a donor and acceptor molecule.
-
Protocol Outline:
-
HEK293T cells are co-transfected with plasmids encoding for GPR34, Gαi1 fused to a donor fluorophore (e.g., Renilla luciferase), and Gγ2 fused to an acceptor fluorophore (e.g., Venus).
-
Transfected cells are seeded into 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test antagonist (this compound).
-
A GPR34 agonist (e.g., Lysophosphatidylserine) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
The BRET or FRET signal is measured using a plate reader. A decrease in the agonist-induced signal indicates antagonist activity.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
2. GloSensor™ cAMP Assay (for Compound 5e)
This live-cell, bioluminescent assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for Gi-coupled receptors like GPR34.
-
Principle: The GloSensor biosensor consists of a fusion of a cAMP-binding domain to a circularly permuted firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that results in increased light output. GPR34 activation by an agonist leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP levels. An antagonist will prevent this decrease.
-
Protocol Outline: [6][7][8][9][10]
-
CHO cells stably expressing GPR34 are transfected with the pGloSensor™-22F cAMP plasmid.
-
Transfected cells are seeded in 384-well plates and incubated.
-
The cells are then equilibrated with the GloSensor™ cAMP Reagent in CO2-independent medium for 2 hours at room temperature.
-
Varying concentrations of the test antagonist (Compound 5e) are added to the wells.
-
Forskolin (an adenylyl cyclase activator) is added to all wells to induce cAMP production, followed by the addition of a GPR34 agonist (e.g., Lysophosphatidylserine).
-
Luminescence is measured using a plate reader. The ability of the antagonist to reverse the agonist-induced decrease in the forskolin-stimulated cAMP levels is quantified.
-
IC50 values are determined from the concentration-response curves.
-
3. Tango™ β-arrestin Recruitment Assay (for Compound 5e)
This assay measures the recruitment of β-arrestin to the activated GPCR, a process involved in receptor desensitization and signaling.
-
Principle: The assay utilizes a GPR34 receptor fused to a transcription factor (tTA) and a β-arrestin2 protein fused to a protease (TEV). Upon agonist-induced receptor activation, β-arrestin2-TEV is recruited to the receptor, leading to the cleavage of the transcription factor. The liberated tTA then translocates to the nucleus and activates the expression of a luciferase reporter gene. An antagonist will block this cascade.[11]
-
-
HTLA cells, which stably express a β-arrestin2-TEV protease fusion and a tTA-dependent luciferase reporter, are transfected with the GPR34-tTA fusion construct.
-
Cells are seeded into 384-well plates.
-
The cells are then treated with different concentrations of the antagonist (Compound 5e).
-
A GPR34 agonist is added to the wells.
-
The plates are incubated for at least 16 hours to allow for reporter gene expression.
-
A luciferase substrate is added, and the resulting luminescence is measured with a plate reader.
-
The inhibition of the agonist-induced luminescence signal by the antagonist is used to calculate the IC50 value.
-
In Vivo Neuropathic Pain Model
Both this compound and Compound 5e were evaluated in a mouse model of neuropathic pain, likely the Spared Nerve Injury (SNI) model, although the specific model for Compound 5e is not explicitly stated.
-
Principle: The SNI model involves the ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact. This partial denervation leads to long-lasting mechanical allodynia (pain in response to a non-painful stimulus) in the paw innervated by the spared sural nerve.
-
Protocol Outline:
-
Surgery: Under anesthesia, the left sciatic nerve of the mice is exposed. The common peroneal and tibial nerves are ligated and transected, while the sural nerve is left untouched. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
Drug Administration: After a recovery period and confirmation of allodynia development (typically 5-7 days post-surgery), animals are administered this compound, Compound 5e, or a vehicle control (e.g., intraperitoneal injection).
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded. An increase in the paw withdrawal threshold after drug administration indicates an antinociceptive effect.
-
Data Analysis: The paw withdrawal thresholds of the drug-treated groups are compared to the vehicle-treated group to determine the analgesic efficacy of the compounds.
-
Mandatory Visualizations
Signaling Pathways
Caption: GPR34 Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflows
Caption: General Workflow for GPR34 Antagonist Characterization.
Logical Relationships
Caption: Logical Comparison of this compound and Compound 5e Attributes.
References
- 1. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. GloSensor™ Technology [promega.sg]
- 8. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of YL-365 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YL-365, a novel GPR34 antagonist, against established therapies in preclinical models of neuropathic pain. While this compound has shown initial promise, this document aims to objectively present the available data and highlight areas for future investigation, particularly in oncology.
Executive Summary
This compound is a potent and selective antagonist of G-protein coupled receptor 34 (GPR34), a target implicated in neuropathic pain and potentially in cancer. Preclinical data demonstrates its efficacy in a mouse model of neuropathic pain, where it has been shown to alleviate hypersensitivity. This guide compares the performance of this compound with the standard-of-care therapies, pregabalin and gabapentin, in similar preclinical models. Currently, there is no publicly available data on the evaluation of this compound in cancer models.
Mechanism of Action: GPR34 Antagonism
This compound exerts its therapeutic effect through the competitive antagonism of the GPR34 receptor.[1] GPR34 is a G-protein coupled receptor that, upon activation by its endogenous ligand lysophosphatidylserine (LysoPS), initiates a cascade of intracellular signaling events. These pathways are believed to play a role in the pathogenesis of various diseases, including neuropathic pain and certain cancers.[1]
The primary signaling pathways activated by GPR34 include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Extracellular signal-regulated kinase (ERK) pathway, both of which are crucial for cell proliferation and survival. Additionally, GPR34 activation can stimulate the NF-κB and MAPK/JNK signaling pathways.[2] In the context of glioma, GPR34 overexpression has been linked to the activation of the TGF-β/Smad signaling pathway, promoting malignancy.[3] By blocking the binding of LysoPS to GPR34, this compound is thought to inhibit these downstream signaling cascades, thereby mitigating disease pathology.
Figure 1: GPR34 Signaling Pathway and the inhibitory action of this compound.
Preclinical Efficacy in a Neuropathic Pain Model
This compound has been evaluated in a mouse model of neuropathic pain induced by L4 spinal nerve transection. This model is a well-established method for mimicking the symptoms of neuropathic pain in humans, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain).
Comparative Performance Data
The following table summarizes the available preclinical data for this compound and compares it with the standard-of-care drugs, pregabalin and gabapentin, in similar spinal nerve ligation models in mice. It is important to note that direct head-to-head studies have not been conducted, and experimental conditions may vary between studies.
| Compound | Model | Key Efficacy Endpoint | Dosage | Route of Administration | Outcome | Citation(s) |
| This compound | L4 Spinal Nerve Transection (Mouse) | Mechanical Allodynia (Paw Withdrawal Threshold) | Not Publicly Available | Not Publicly Available | Significantly alleviated hyperalgesia. Down-regulated iNOS expression in M1 microglia. | [1] |
| Pregabalin | L5/L6 Spinal Nerve Ligation (Mouse) | Mechanical Allodynia (Paw Withdrawal Threshold) | 30 mg/kg | Intraperitoneal | Significantly reduced mechanical allodynia. | [4] |
| Gabapentin | L5 Spinal Nerve Ligation (Mouse) | Mechanical Allodynia (Paw Withdrawal Threshold) | 100 µ g/day | Intrathecal | Completely suppressed allodynia. | [3][5] |
| Gabapentin | Partial Sciatic Nerve Ligation (Mouse) | Mechanical Allodynia (Paw Withdrawal Threshold) | 100 mg/kg | Intraperitoneal | Significantly attenuated tactile allodynia. | [6] |
Disclaimer: The quantitative data for this compound's efficacy (e.g., mean paw withdrawal thresholds with standard error) and the specific dosing and administration details were not available in the public search results from the primary publication.
Experimental Protocols
Neuropathic Pain Model: L4 Spinal Nerve Transection (for this compound)
A detailed, step-by-step protocol for the L4 spinal nerve transection model used in the evaluation of this compound is not publicly available. However, based on standard neurosurgical procedures in mice, the general workflow is as follows:
Figure 2: Generalized Experimental Workflow for the L4 Spinal Nerve Transection Model.
A detailed protocol for a similar L4 spinal nerve cut model in mice is available and can be adapted for this type of study.[2] This procedure involves anesthetizing the animal, making a dorsal incision to expose the lumbar spine, removing the L5 transverse process to visualize the L4 spinal nerve, and then carefully transecting the nerve. Post-operative care is critical to ensure animal welfare.
Behavioral Testing: Mechanical Allodynia
The assessment of mechanical allodynia is a key measure of neuropathic pain in rodents. The typical procedure is as follows:
-
Acclimation: Mice are placed in individual clear plastic chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
This compound in Cancer Models: An Unexplored Frontier
Despite the known involvement of GPR34 in several types of cancer, including gastric, colorectal, and cervical cancer, as well as glioma, there are currently no publicly available studies evaluating the therapeutic potential of this compound in any preclinical cancer models.[3][7] This represents a significant knowledge gap and a promising area for future research.
Given GPR34's role in promoting cell proliferation and malignancy through pathways like PI3K/AKT and TGF-β/Smad, it is plausible that a potent antagonist like this compound could exhibit anti-tumor activity.[3][5]
Proposed New Models for Validation:
-
In Vitro Studies:
-
Cell Proliferation Assays: Utilize human cancer cell lines with high GPR34 expression (e.g., gastric, colorectal, glioma cell lines) to assess the effect of this compound on cell growth.
-
Migration and Invasion Assays: Employ transwell assays to determine if this compound can inhibit the metastatic potential of cancer cells.
-
Signaling Pathway Analysis: Use western blotting or other molecular techniques to confirm that this compound inhibits the downstream signaling of GPR34 in cancer cells.
-
-
In Vivo Studies:
-
Xenograft Models: Implant human cancer cells with high GPR34 expression into immunocompromised mice. The effect of this compound on tumor growth and metastasis can then be evaluated.
-
Patient-Derived Xenograft (PDX) Models: Utilize tumor tissue from patients to create more clinically relevant models for testing the efficacy of this compound.
-
Conclusion and Future Directions
This compound is a promising GPR34 antagonist with demonstrated efficacy in a preclinical model of neuropathic pain. While direct comparisons are limited, its performance appears to be on par with standard-of-care drugs like pregabalin and gabapentin. However, a more thorough characterization, including publicly available quantitative data and detailed protocols, is necessary for a complete assessment.
The most significant opportunity for validating the therapeutic potential of this compound lies in the field of oncology. Based on the known functions of GPR34 in cancer, a systematic evaluation of this compound in relevant in vitro and in vivo cancer models is highly warranted. Such studies would not only expand the potential therapeutic applications of this compound but also provide valuable insights into the role of GPR34 in tumorigenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ashpublications.org [ashpublications.org]
- 3. G-protein Coupled Receptor 34 Promotes Gliomagenesis by Inducing Proliferation and Malignant Phenotype via TGF-Beta/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. G-protein Coupled Receptor 34 Knockdown Impairs the Proliferation and Migration of HGC-27 Gastric Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
YL-365: A Potent and Selective GPR34 Antagonist for Cellular Target Engagement
A Comparative Guide for Researchers
This guide provides an in-depth comparison of YL-365, a selective antagonist for the G protein-coupled receptor 34 (GPR34), with other known antagonists. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its target engagement and validation in cellular models, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a highly potent and selective antagonist of GPR34, a receptor implicated in various physiological and pathological processes, including neuropathic pain.[1][2] Structural studies have revealed that this compound acts as a competitive antagonist, binding to the orthosteric binding pocket of GPR34.[1][2] Its efficacy and low toxicity in preclinical models make it a valuable tool for studying GPR34 signaling and a promising candidate for therapeutic development.[1]
Comparative Analysis of GPR34 Antagonists
The potency of this compound has been evaluated and compared to other GPR34 antagonists using various cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies.
| Compound | Assay Type | IC50 | Reference |
| This compound | Tango Assay | 17 nM | [1][2] |
| Compound 5e | Tango Assay | 59 nM | [3] |
| Compound 5e | GloSensor cAMP Assay | 680 nM | [3] |
GPR34 Signaling Pathway
GPR34 is a Gi/o-coupled receptor that is endogenously activated by lysophosphatidylserine (LysoPS).[2][4] Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[4] These pathways are crucial for regulating cellular processes such as proliferation and survival.[4]
Experimental Protocols
Accurate assessment of target engagement is critical for the validation of novel antagonists. The following are detailed protocols for key cellular assays used to characterize GPR34 inhibitors.
Tango™ β-arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR34, a hallmark of GPCR desensitization. It provides a readout of receptor activation that is independent of G-protein coupling specificity.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed U2OS cells stably expressing the Tango™ GPR34-bla construct in a 384-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and other test antagonists in assay medium. Add the compounds to the respective wells.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the GPR34 agonist, LysoPS, to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to all wells and incubate for 2 hours at room temperature, protected from light.
-
Signal Measurement: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm) to determine the level of β-lactamase activity. Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GloSensor™ cAMP Assay
This assay quantifies changes in intracellular cAMP levels, providing a direct measure of Gi-coupled receptor inhibition.
Experimental Workflow:
Protocol:
-
Cell Transfection and Plating: Co-transfect HEK293 cells with a GPR34 expression vector and the pGloSensor™-22F cAMP plasmid. Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Reagent Equilibration: Two hours prior to the assay, replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrate at room temperature.
-
Compound Addition: Add serial dilutions of this compound or other test antagonists to the wells.
-
Agonist Stimulation: Prepare a solution of LysoPS and forskolin (to stimulate adenylyl cyclase and increase the assay window for Gi inhibition). Add this solution to the wells to initiate the reaction.
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence data to the control wells and plot the results against the antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective GPR34 antagonist that serves as an excellent tool for investigating the cellular functions of this receptor. This guide provides a comparative overview of its activity alongside detailed protocols for key cellular assays, enabling researchers to effectively validate its target engagement and explore its therapeutic potential. The provided workflows and signaling pathway diagrams offer a clear visual representation to aid in experimental design and data interpretation.
References
- 1. pnas.org [pnas.org]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling YL-365
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling YL-365. The following procedures and data are critical for safe operational use and disposal.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and other essential safety information.
| Category | Recommendation | Details |
| Eye/Face Protection | Safety glasses with side-shields | Ensure compliance with government standards such as EN166(EU) or NIOSH (US). |
| Skin Protection | Protective gloves | Wear impervious gloves. The specific material and thickness should be chosen based on the duration and nature of the handling. |
| Lab coat | A standard laboratory coat should be worn to protect from skin contact. | |
| Respiratory Protection | Not required under normal use | If dusts are generated, a respirator may be necessary. Follow official recommendations for dust masks. |
| Hygiene Measures | Standard laboratory hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Safe Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4][5]
-
Keep the container tightly closed in a dry and well-ventilated place.
Accidental Release and Disposal Plan
Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb: For solutions, absorb with a liquid-binding material such as diatomite.[1] For solids, sweep up carefully to avoid generating dust.
-
Collect: Place the spilled material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.
Experimental Protocols: Solution Preparation
To prepare a stock solution, refer to the solubility information provided by the supplier. For example, to create a solution in DMSO:
-
For a 200 mg/mL concentration, ultrasonic assistance may be needed.[3]
-
For in vivo experiments, a common solvent is a mixture of 10% DMSO and 90% corn oil.[3]
Always prepare solutions in a chemical fume hood to minimize inhalation exposure.
Workflow for Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
